Product packaging for Pectolinarigenin(Cat. No.:CAS No. 520-12-7)

Pectolinarigenin

货号: B1679148
CAS 编号: 520-12-7
分子量: 314.29 g/mol
InChI 键: GPQLHGCIAUEJQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pectolinarigenin (CAS Number: 520-12-7), a natural flavone belonging to the class of 6-O-methylated flavonoids, is an active compound isolated from various medicinal plants, notably those within the Cirsium genus . This compound, with the molecular formula C 17 H 14 O 6 and a molar mass of 314.29 g/mol, serves as the aglycone of the glycoside Pectolinarin . It has attracted significant research interest due to its potent biological activities, particularly its anti-inflammatory and anti-cancer properties. In anti-inflammatory research, this compound functions as a dual inhibitor of the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . This dual inhibition allows it to simultaneously block the production of prostaglandin E2 (PGE2) and leukotrienes, key mediators in the inflammatory cascade . Studies conducted in vitro and in animal models of inflammation, such as arachidonic acid-induced ear edema and carrageenan-induced paw edema, have demonstrated its efficacy in reducing inflammatory responses . In cancer research, this compound has shown promising anti-tumor properties across various cell lines, including bladder urothelial carcinoma (BLCA), hepatocellular carcinoma, and gastric cancer . Its mechanism of action involves targeting DNA topoisomerase II alpha (TOP2A), acting as a poison that stabilizes topoisomerase cleavage complexes and induces significant DNA damage, leading to G2/M phase cell cycle arrest via the p53 pathway . Furthermore, this compound can inhibit late-stage autophagic flux, which enhances its DNA damage effects and further suppresses cancer cell survival . Research also indicates that it can inhibit the STAT3 signaling pathway and sensitize cancer cells to chemotherapeutic agents like gemcitabine, both in vitro and in vivo . This compound is for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B1679148 Pectolinarigenin CAS No. 520-12-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)13-7-11(18)15-14(23-13)8-12(19)17(22-2)16(15)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLHGCIAUEJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20199960
Record name Pectolinarigenin
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Molecular Weight

314.29 g/mol
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CAS No.

520-12-7
Record name Pectolinarigenin
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Record name 5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4-benzopyrone
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Foundational & Exploratory

Pectolinarigenin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pectolinarigenin (PEC), a natural flavonoid found in plants such as Cirsium chanroenicum and some Citrus species, has garnered significant attention in oncological research for its diverse pharmacological benefits, including anti-inflammatory and potent anti-cancer activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on various cancer cells. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key signaling pathways modulated by this compound, a summary of its efficacy, and detailed experimental protocols for replication and further investigation.

Core Mechanisms of Anti-Cancer Action

This compound's anti-cancer activity is multifaceted, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, inhibition of metastasis, and induction of autophagy. These effects are orchestrated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines, including gastric, hepatocellular, colorectal, and melanoma cells.[1][3][4] It primarily activates the intrinsic, or mitochondrial, pathway of apoptosis.

  • Mitochondrial Pathway Activation: Treatment with this compound leads to an increase in reactive oxygen species (ROS) and a subsequent loss of the mitochondrial transmembrane potential. This disruption is a critical event that initiates the apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro- and anti-apoptotic proteins. It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.

  • Caspase Cascade Activation: The released cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3. This compound has been shown to increase the levels of cleaved caspase-3.

  • Downstream Events: Activated caspase-3 leads to the cleavage of key cellular substrates, including poly-ADP-ribose polymerase (PARP). Additionally, this compound downregulates the X-linked inhibitor of apoptosis protein (XIAP), further promoting caspase-3 activity.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.

  • Targeting G2/M Checkpoint Regulators: The arrest is mediated by the downregulation of key proteins that govern the G2 to M phase transition, specifically Cyclin-Dependent Kinase 1 (CDK1) and Cell Division Cycle 25C (CDC25C).

  • Role of p53 and p21: In some cancer cell lines, this compound treatment leads to an upregulation of p53 and p21 at the mRNA level, which are crucial tumor suppressors that can enforce cell cycle checkpoints. An increase in the sub-G1 cell population is also frequently observed, which is an indicator of apoptotic cell death.

Inhibition of Metastasis

A critical aspect of this compound's anti-cancer profile is its ability to inhibit cell migration and invasion, key processes in tumor metastasis.

  • Downregulation of MMPs: this compound significantly reduces the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes responsible for degrading the extracellular matrix, a crucial step for cancer cell invasion.

  • Upregulation of TIMPs: Concurrently, it can increase the expression of Tissue Inhibitor of Metalloproteinase 2 (TIMP-2), an endogenous inhibitor of MMPs.

  • Modulation of EMT Markers: In non-small cell lung cancer (NSCLC) cells, this compound has been shown to suppress the epithelial-mesenchymal transition (EMT) by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal marker vimentin.

  • Inhibition of STAT3: The anti-metastatic effect is also linked to the inhibition of the STAT3 signaling pathway. This compound decreases the phosphorylation of STAT3 at tyrosine 705 (p-Stat3Tyr705), which in turn downregulates target genes like MMP-9.

Induction of Autophagy

In gastric cancer cells, this compound has been shown to induce autophagy, a cellular self-degradation process that can lead to cell death in cancer. This is evidenced by an increased formation of acidic vesicular organelles (AVOs) and an enhanced conversion of LC3-I to its lipidated form, LC3-II, a key marker of autophagosome formation.

Key Signaling Pathways Modulated by this compound

The diverse anti-cancer effects of this compound are a consequence of its ability to interfere with multiple critical signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is frequently hyperactivated in many cancers. This compound is a potent inhibitor of this pathway.

  • Mechanism of Inhibition: Treatment with this compound leads to a significant reduction in the phosphorylation levels of PI3K, Akt (at Serine 473), and mTOR (at Serine 2448).

  • Downstream Consequences: The inhibition of this cascade results in the downregulation of downstream effectors like phosphorylated p70S6K and 4E-BP1. The deactivation of the PI3K/Akt/mTOR pathway is directly linked to this compound's ability to induce G2/M phase arrest, apoptosis, and autophagy in gastric and hepatocellular carcinoma cells.

G PEC This compound PI3K p-PI3K PEC->PI3K Apoptosis Apoptosis PEC->Apoptosis AKT p-Akt (Ser473) PI3K->AKT mTOR p-mTOR (Ser2448) AKT->mTOR Downstream p-p70S6K p-4EBP1 mTOR->Downstream Autophagy Autophagy mTOR->Autophagy Proliferation Cell Proliferation & Survival Downstream->Proliferation

This compound's inhibition of the PI3K/Akt/mTOR pathway.
PTEN/PI3K/Akt Pathway

In NSCLC, this compound's mechanism involves the activation of the tumor suppressor PTEN (Phosphatase and Tensin Homolog). PTEN is a natural antagonist of the PI3K/Akt pathway. By upregulating PTEN expression, this compound effectively suppresses the phosphorylation of PI3K and Akt, leading to the inhibition of cell proliferation and metastasis and the promotion of apoptosis.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes metastasis. This compound has been identified as a potent inhibitor of this pathway. It suppresses the phosphorylation of STAT3, which prevents its translocation to the nucleus and subsequent transcription of target genes like MMP-9, thereby attenuating breast and colorectal cancer metastasis.

G PEC This compound pSTAT3 p-STAT3 (Tyr705) PEC->pSTAT3 STAT3 STAT3 STAT3->pSTAT3 MMP9 MMP-9 Expression pSTAT3->MMP9 Metastasis Migration & Invasion MMP9->Metastasis

This compound's anti-metastatic action via STAT3 inhibition.
ROS-Mediated Mitochondrial Apoptosis

In melanoma and nasopharyngeal carcinoma cells, this compound induces apoptosis through a mechanism involving the accumulation of ROS. The excessive ROS production leads to oxidative stress, loss of mitochondrial membrane potential, and activation of the mitochondrial apoptotic pathway, including the caspase cascade.

G PEC This compound ROS ↑ ROS Production PEC->ROS Mito Loss of Mitochondrial Membrane Potential ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Casp9 Cleaved Caspase-9 Bax->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced ROS-mediated mitochondrial apoptosis.

Data Presentation

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Duration (h)Citation
AGSGastric Cancer124.7924
MKN28Gastric Cancer96.8824
A549Non-Small Cell LungNot specified48
Calu-3Non-Small Cell LungNot specified48
SMMC7721Hepatocellular CarcinomaNot specified-
PLC5Hepatocellular CarcinomaNot specified-
C666-1Nasopharyngeal CarcinomaNot specified24, 48
Table 2: Effect of this compound on G2/M Phase Cell Cycle Arrest
Cell LineConcentration (µM)% of Cells in G2/M Phase (approx.)Citation
SMMC77210 to treatment dose8.9% to 45.6%
PLC50 to treatment dose14.4% to 42.0%
AGS50, 100Dose-dependent increase
MKN2850, 100Dose-dependent increase
Table 3: In Vivo Efficacy of this compound
Cancer ModelAnimalDosage/RouteKey FindingsCitation
Hepatocellular Carcinoma (SMMC7721 Xenograft)MiceNot specifiedSignificantly smaller tumor volume (154.9 vs 492.7 mm³) and weight (0.14 vs 0.44 g) compared to control. Reduced Ki-67 expression.
Colorectal Carcinoma (CT26 Metastasis Model)BALB/c miceNot specifiedInhibited abdominal metastasis. Decreased Ki67, MMP9, and p-Stat3Tyr705 positive cells. Reduced MDSCs.
Breast Cancer (4T1 Metastasis Model)Balb/c miceIntraperitonealSignificantly inhibited lung metastasis.
Nasopharyngeal Carcinoma (C666-1 Xenograft)MiceNot specifiedDecreased tumor growth.
Gastric Cancer (AGS Xenograft)BALB/c nude mice10 mg/kg, IntraperitonealReduced tumor growth and weight in a dose-dependent manner.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., AGS, MKN28) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 or 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvesting: Detach cells using trypsin, wash with ice-cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells within 1 hour using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Cell Cycle Analysis
  • Cell Treatment: Culture and treat cells with this compound for 24 hours as described above.

  • Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_invitro In Vitro Analysis cluster_assays Assays Culture 1. Cell Culture (e.g., AGS, A549, etc.) Treatment 2. Treatment with This compound Culture->Treatment Harvest 3. Cell Harvesting & Lysis Treatment->Harvest Analysis 4. Downstream Assays Harvest->Analysis MTT MTT Assay (Viability) Analysis->MTT Flow Flow Cytometry (Apoptosis, Cell Cycle) Analysis->Flow WB Western Blot (Protein Expression) Analysis->WB

General experimental workflow for in vitro analysis.
In Vivo Xenograft Tumor Model

  • Animal Model: Use 4-6 week old male BALB/c nude mice.

  • Cell Implantation: Subcutaneously inject 5 × 10⁶ cancer cells (e.g., SMMC7721, AGS) suspended in PBS into the right flank of each mouse.

  • Treatment: When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., vehicle control, this compound at 25 or 50 mg/kg). Administer treatment via intraperitoneal injection or oral gavage daily or on a specified schedule.

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and general health.

  • Endpoint Analysis: After a set period (e.g., 3-4 weeks), euthanize the mice and excise the tumors for weight measurement, histological analysis (H&E staining), and immunohistochemistry (e.g., for Ki-67, MMP-9). All animal experiments must be conducted in accordance with approved institutional animal care and use committee guidelines.

Conclusion

This compound exhibits significant anti-cancer potential across a range of malignancies by targeting multiple fundamental cellular processes and signaling pathways. Its ability to concurrently induce apoptosis and autophagy, cause G2/M cell cycle arrest, and inhibit metastasis highlights its promise as a multi-targeted therapeutic agent. The consistent inhibition of the PI3K/Akt/mTOR and STAT3 pathways appears central to its mechanism of action. While preclinical in vitro and in vivo studies are highly encouraging, further research is necessary to fully elucidate its pharmacological profile, optimize its delivery, and evaluate its efficacy and safety in more complex cancer models, paving the way for potential clinical applications.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities and Therapeutic Potential of Pectolinarigenin

Abstract: this compound (PG), a natural flavonoid with the molecular formula C₁₇H₁₄O₆, is predominantly found in plants such as Cirsium species, Clerodendrum phlomidis, and Linaria vulgaris[1][2][3]. This molecule has garnered significant attention within the scientific community for its extensive pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities[2][4]. This compound exerts its effects by modulating a variety of cellular signaling pathways, such as PI3K/AKT/mTOR, MAPK, NF-κB, and Nrf2/ARE, positioning it as a promising candidate for therapeutic development. This document provides a comprehensive overview of the biological activities of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have revealed key insights into its absorption, distribution, metabolism, and excretion.

Following oral administration, this compound is absorbed rapidly, with the time to reach maximum plasma concentration (Tmax) being less than or equal to 0.222 hours. Despite its rapid absorption, it exhibits very low bioavailability, ranging from 0.56% to 0.68%, and is maintained at low levels in plasma with a slow elimination half-life (t½z) of over 14.47 hours. However, this compound distributes widely into tissues, with particularly high concentrations found in the gastrointestinal tract, liver, and kidney.

ParameterValue (Oral Administration in Rats)Reference
Tmax ≤ 0.222 hours
Bioavailability 0.56 - 0.68 %
Elimination Half-life (t½z) ≥ 14.47 hours
Cmax (6 mL/kg C. japonicum extract) 6.13 ± 0.12 ng/mL

Table 1: Pharmacokinetic Parameters of this compound in Rats.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects across a range of human malignancies by inducing apoptosis, autophagy, and cell cycle arrest, as well as inhibiting metastasis.

Hepatocellular Carcinoma (HCC)

In HCC cell lines (SMMC7721 and PLC5), this compound inhibits cell proliferation in a dose- and time-dependent manner. It markedly induces apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, leading to the activation of executioner Caspase-3. Furthermore, it causes G2/M phase cell cycle arrest and inhibits cell migration and invasion. These effects are mediated through the suppression of the PI3K/AKT/mTOR/ERK signaling pathway. In vivo studies using tumor-bearing mice confirmed that this compound significantly suppresses HCC tumor growth.

Cell LineIC₅₀ Value (48h)Reference
SMMC7721 19.23 µM
PLC5 20.9 µM
SK-HEP-1 (Cisplatin-resistant) 10 µM

Table 2: In Vitro Anti-proliferative Activity of this compound in HCC Cell Lines.

Pectolinarigenin_Anticancer_Pathway PEC This compound PI3K PI3K PEC->PI3K ERK ERK PEC->ERK Bcl2 Bcl-2 PEC->Bcl2 Bax Bax PEC->Bax G2M G2/M Arrest PEC->G2M lab1 Inhibition lab2 Inhibition lab3 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Casp3 Caspase-3 Bax->Casp3 lab5 Activation Casp3->Apoptosis lab1->PI3K lab2->ERK lab3->Bcl2 lab4 Inhibition lab5->Casp3

This compound's anti-cancer mechanism in HCC cells.

Gastric and Breast Cancer

In human gastric cancer cells (AGS and MKN28), this compound induces G2/M phase cell cycle arrest, apoptosis, and autophagy by inhibiting the PI3K/AKT/mTOR pathway. Apoptosis is confirmed through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) and subsequent activation of caspase-3.

For breast cancer, this compound inhibits metastasis by suppressing the STAT3 signaling pathway. It impairs cancer cell migration and invasion by reducing the expression of matrix metalloproteinases (MMP-2, MMP-9) and increasing their inhibitor, TIMP2. A treatment with 10 μM this compound was shown to inhibit MDR1 and ABCG2 efficiency by approximately 59.3% and 46.5%, respectively, suggesting a role in overcoming multidrug resistance.

Melanoma

This compound induces growth inhibition and apoptosis in melanoma cells through a mechanism involving the generation of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential. This ROS-mediated mitochondrial apoptotic pathway is a key component of its anti-melanoma activity. It also impairs the migration and invasion of melanoma cells, consistent with changes in the expression of associated proteins like MMP-2 and MMP-9.

Anti-Inflammatory and Neuroprotective Activities

This compound exhibits potent anti-inflammatory and neuroprotective properties by modulating key inflammatory pathways.

Anti-Inflammatory Effects

This compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), strongly inhibiting COX-2-mediated prostaglandin E2 (PGE2) and 5-LOX-mediated leukotriene production at concentrations greater than 1 µM. However, it does not appear to affect COX-2 expression or the activation of NF-κB directly in all cell types. In vivo studies have shown that oral administration of this compound (20–100 mg/kg) effectively inhibits arachidonic acid-induced mouse ear edema and carrageenan-induced mouse paw edema. In lipopolysaccharide (LPS)-stimulated astrocytes and macrophages, it suppresses inflammation by inhibiting the NF-κB and MAPK (p38MAPK and ERK1/2) signaling pathways.

In Vivo ModelEffective Dose (Oral)ActivityReference
Arachidonic acid-induced mouse ear edema 20-100 mg/kgInhibition of edema
Carrageenan-induced mouse paw edema 20-100 mg/kgInhibition of edema
Passive cutaneous anaphylaxis 20-100 mg/kgInhibition of allergic reaction
Hyperuricemic Nephropathy Mice Not specifiedReduced inflammation and fibrosis

Table 3: In Vivo Anti-inflammatory Efficacy of this compound.

Pectolinarigenin_Anti_Inflammatory_Pathway LPS LPS MAPK MAPK (p38, ERK1/2) LPS->MAPK NFkB NF-κB LPS->NFkB PEC This compound PEC->MAPK PEC->NFkB COX2 COX-2 PEC->COX2 LOX5 5-LOX PEC->LOX5 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines Eicosanoids Eicosanoids (PGE2, Leukotrienes) COX2->Eicosanoids LOX5->Eicosanoids Pectolinarigenin_Antioxidant_Pathway cluster_0 Nucleus PEC This compound Keap1 Keap1 PEC->Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Degradation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Enzymes Antioxidant Enzymes (HO-1, NQO-1) ARE->Enzymes Transcription Protection Cellular Protection from Oxidative Stress Enzymes->Protection Experimental_Workflow_Apoptosis start Seed Cells in 6-well plates treat Treat with this compound start->treat harvest Harvest Cells (Trypsinization & Centrifugation) treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain western Perform Western Blot for Bcl-2, Bax, Cleaved Caspase-3 harvest->western flow Analyze via Flow Cytometry stain->flow results Quantify Apoptotic Population flow->results results2 Confirm Apoptotic Protein Expression western->results2

References

Pectolinarigenin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectolinarigenin, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, often as its glycoside derivative, pectolinarin. It is widely distributed across several plant families, with a notable prevalence in Asteraceae, Lamiaceae, and Verbenaceae.[1][2] A comprehensive review of the literature indicates that species within the Cirsium genus (thistles) are particularly rich sources of this flavone.[1][3]

The following table summarizes the primary plant families and genera known to contain this compound, providing a valuable starting point for its sourcing and extraction.

Plant FamilyGenusNoteworthy Species
Asteraceae CirsiumC. setidens, C. chanroenicum, C. japonicum, C. chlorolepis, C. nipponicum[4]
EupatoriumE. odoratum
TrolliusT. chinensis
Lamiaceae ClerodendrumC. phlomidis
AegiphilaA. integrifolia
Verbenaceae
Linariaceae LinariaL. vulgaris

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process that begins with the extraction of its glycoside form, pectolinarin, followed by hydrolysis to yield the aglycone, this compound. Alternatively, direct isolation of this compound from non-polar fractions of plant extracts has also been reported. The following sections detail the experimental protocols for the key stages of isolation and purification.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow. This typically involves solvent extraction from the plant material, followed by purification steps to isolate pectolinarin, and finally, hydrolysis to obtain this compound.

G plant_material Dried Plant Material (e.g., Cirsium sp.) extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification of Pectolinarin crude_extract->purification pectolinarin Pure Pectolinarin purification->pectolinarin hydrolysis Acid Hydrolysis pectolinarin->hydrolysis This compound Pure this compound hydrolysis->this compound

Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols

This protocol is adapted from methodologies that have successfully yielded high-purity pectolinarin.

1. Plant Material Preparation:

  • Air-dry the aerial parts of Cirsium setidens at room temperature.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

3. Purification by Crystallization:

  • Dissolve the crude extract in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, then transfer to 4°C to facilitate crystallization.

  • Collect the crystals by filtration and wash with cold methanol.

  • Recrystallize the obtained crystals from hot methanol to achieve a purity of 85-90%.

This protocol is based on a study that achieved high purity of pectolinarin.

1. Crude Extract Preparation:

  • Prepare a crude aqueous extract of Cirsium japonicum.

2. Macroporous Resin Chromatography:

  • Resin Selection and Pre-treatment: Utilize D-101 macroporous resin. Pre-treat the resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Adsorption: Load the crude extract onto the pre-treated D-101 resin column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: Wash the column with 5 BV of deionized water to remove unbound impurities.

  • Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions and monitor by TLC or analytical HPLC to identify fractions rich in pectolinarin.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Column: Use a C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B) in water (A), both containing 0.1% formic acid. A typical gradient could be: 0-10 min, 20-40% B; 10-30 min, 40-60% B; 30-35 min, 60-80% B.

  • Flow Rate: 10-15 mL/min.

  • Detection: UV at 330 nm.

  • Injection Volume: Load the concentrated pectolinarin-rich fraction from the macroporous resin step.

  • Collect the peak corresponding to pectolinarin. The purity of the isolated pectolinarin can reach over 96%.

This is a general protocol for the hydrolysis of the glycosidic bond to obtain the aglycone.

1. Reaction Setup:

  • Dissolve the purified pectolinarin in a 1:1 mixture of methanol and 2N hydrochloric acid.

  • Reflux the mixture at 80-90°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

2. Work-up:

  • After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the ethyl acetate extract under reduced pressure to obtain crude this compound.

3. Final Purification:

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Quantitative Data on this compound/Pectolinarin Content

The concentration of pectolinarin, and by extension this compound, can vary significantly between different plant species and even between different parts of the same plant. The following table presents some reported quantitative data.

Plant SpeciesPlant PartCompoundConcentration (mg/g of extract)Reference
Cirsium setidensAerial PartsPectolinarin33.9 ± 0.5
Cirsium japonicumAerial PartsPectolinarin1.04 ± 0.01
Cirsium chlorolepisAerial PartsPectolinarin110.7 ± 13.4
Cirsium nipponicumAerial PartsPectolinarin61.5 ± 0.6
Cirsium chanroenicumAerial PartsPectolinarin49.4 ± 7.1

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer and inflammatory disorders.

PI3K/AKT/mTOR Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.

G This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.
NF-κB Signaling Pathway

This compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. This is achieved by inhibiting the phosphorylation of key signaling molecules.

G This compound This compound IKK IKK This compound->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: this compound's inhibitory effect on the NF-κB pathway.
MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and inflammation that is modulated by this compound. This compound has been shown to suppress the phosphorylation of key MAPK members like p38 and ERK1/2.

G This compound This compound MAPKK MAPKK This compound->MAPKK Stimulus External Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKKK->MAPKK MAPK MAPK (p38, ERK1/2) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse

Caption: this compound's modulation of the MAPK signaling pathway.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources and detailed protocols for its isolation and purification. The elucidation of its interactions with key cellular signaling pathways further underscores its importance as a lead compound for drug development. The methodologies and data presented here are intended to facilitate further research into the pharmacological properties and applications of this valuable flavone.

References

The Anti-inflammatory Potential of Pectolinarigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectolinarigenin (PEC), a natural flavonoid found in various medicinal plants, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its impact on key signaling pathways and inflammatory mediators. Detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action are presented to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] this compound (5,7-dihydroxy-4',6-dimethoxyflavone), a flavonoid isolated from plants such as Cirsium chanroenicum, has emerged as a promising anti-inflammatory agent.[2] This document serves as an in-depth technical resource, summarizing the current understanding of this compound's anti-inflammatory effects and providing detailed experimental insights for the scientific community.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key enzymatic and signaling pathways involved in the inflammatory cascade.

Dual Inhibition of COX-2 and 5-LOX

A primary mechanism of this compound's anti-inflammatory activity is its ability to dually inhibit two key enzymes in the eicosanoid synthesis pathway: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2][3] COX-2 is responsible for the production of prostaglandins (e.g., PGE2), while 5-LOX is involved in the synthesis of leukotrienes. Both prostaglandins and leukotrienes are potent pro-inflammatory mediators. This compound has been shown to strongly inhibit COX-2-mediated PGE2 and 5-LOX-mediated leukotriene production at concentrations greater than 1 μM.[2]

Modulation of Key Signaling Pathways

This compound has been demonstrated to modulate several critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. While some studies initially suggested that this compound did not affect NF-κB activation, more recent evidence indicates a modulatory role. In lipopolysaccharide (LPS)-stimulated astrocytes, this compound suppressed NF-κB phosphorylation. This suggests that this compound's effect on the NF-κB pathway may be cell-type specific.

The MAPK signaling pathways, including p38 MAPK and ERK1/2, are crucial for the production of inflammatory mediators. This compound has been shown to suppress the phosphorylation of p38 MAPK and ERK1/2 in LPS-induced astrocytes, indicating its ability to interfere with this key inflammatory signaling cascade.

The JAK/STAT pathway is activated by various cytokines and plays a critical role in immune responses and inflammation. This compound has been found to inhibit the phosphorylation of Jak2 and Stat3, thereby attenuating the inflammatory response in models of septic acute kidney injury.

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. While direct inhibition of the NLRP3 inflammasome by this compound is still under investigation, its ability to modulate upstream signaling pathways like NF-κB suggests a potential indirect regulatory role.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusParameter MeasuredThis compound ConcentrationEffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)PGE2 Production>1 µMStrong inhibition
RBL-1 CellsA23187Leukotriene Production>1 µMStrong inhibition
J774A.1 MacrophagesLPS (1 µg/ml)Nitric Oxide (NO) Release1-160 µMReduction
Primary AstrocytesLPS (1 µg/ml)IL-1β Release1-160 µMDecreased release
Primary AstrocytesLPS (1 µg/ml)IL-6 Release1-160 µMDecreased release
Primary AstrocytesLPS (1 µg/ml)IL-10 Levels1-160 µMEnhanced basal levels

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelInflammatory AgentThis compound Dosage (Oral)EffectReference
MouseArachidonic Acid (Ear Edema)20-100 mg/kgInhibition of edema
MouseCarrageenan (Paw Edema)20-100 mg/kgInhibition of edema
MousePassive Cutaneous Anaphylaxis20-100 mg/kgInhibitory activity
MouseOvalbumin (Airway Inflammation)50 mg/mlReduced TNF-α and IL-6 levels

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory effects of this compound.

In Vitro Assays
  • RAW 264.7 Macrophages and J774A.1 Macrophages: Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

  • Primary Astrocytes: Cerebral cortices from neonatal rats or mice are used to establish primary astrocyte cultures. Cells are treated with this compound prior to stimulation with LPS.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of cytokines such as PGE2, IL-1β, IL-6, and TNF-α in cell culture supernatants or animal serum are quantified using commercially available ELISA kits.

  • Sample Preparation: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-STAT3, IκBα, COX-2). Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models
  • Induction: A subplantar injection of carrageenan (e.g., 1% in saline) is administered into the hind paw of rats or mice.

  • Treatment: this compound is administered orally at various doses (e.g., 20-100 mg/kg) prior to carrageenan injection.

  • Assessment: Paw volume is measured at different time points using a plethysmometer. The percentage of edema inhibition is calculated.

  • Induction: A solution of arachidonic acid in acetone is topically applied to the inner and outer surfaces of the mouse ear.

  • Treatment: this compound is administered orally or topically before the application of arachidonic acid.

  • Assessment: Ear thickness is measured using a caliper, or a biopsy punch is taken to determine the ear weight. The difference in weight or thickness between the treated and untreated ears indicates the degree of edema.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Pectolinarigenin_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_cox_lox Eicosanoid Synthesis cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK1/2 TLR4->ERK activates IKK IKK TLR4->IKK activates Genes Pro-inflammatory Gene Expression p38->Genes ERK->Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_nuc p-STAT3 STAT3->STAT3_nuc dimerizes & translocates AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Mediators Inflammatory Mediators (NO, PGE2) PGs->Mediators LTs->Mediators NFkB_nuc->Genes activates STAT3_nuc->Genes activates Cytokines Cytokines (TNF-α, IL-6, IL-1β) Genes->Cytokines Genes->Mediators This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->NFkB inhibits phosphorylation This compound->JAK2 inhibits phosphorylation This compound->COX2 inhibits This compound->LOX5 inhibits Cytokine_receptor Cytokine Receptor Cytokine_receptor->JAK2 activates

Caption: this compound's multi-target anti-inflammatory mechanism.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Interpretation cell_culture Cell Culture (e.g., RAW 264.7, Astrocytes) treatment This compound Treatment cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation analysis_invitro Analysis: - ELISA (Cytokines, PGE2) - Griess Assay (NO) - Western Blot (Signaling Proteins) stimulation->analysis_invitro data_analysis Quantitative Data Analysis (IC50, % Inhibition) analysis_invitro->data_analysis animal_model Animal Model (e.g., Mouse, Rat) treatment_invivo This compound Administration (Oral) animal_model->treatment_invivo induction Inflammation Induction (e.g., Carrageenan, Arachidonic Acid) treatment_invivo->induction analysis_invivo Analysis: - Paw/Ear Edema Measurement - Histopathology - Myeloperoxidase (MPO) Assay induction->analysis_invivo analysis_invivo->data_analysis mechanism Elucidation of Mechanism of Action data_analysis->mechanism

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has consistently demonstrated potent anti-inflammatory effects through its ability to inhibit key inflammatory enzymes and modulate critical signaling pathways. The data summarized in this technical guide highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on several key areas:

  • Clinical Trials: To date, the anti-inflammatory effects of this compound have been primarily studied in preclinical models. Well-designed clinical trials are necessary to evaluate its safety and efficacy in humans for various inflammatory conditions.

  • Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for optimizing its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the synthesis of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Combination Therapy: Investigating the synergistic effects of this compound with existing anti-inflammatory drugs could lead to more effective and safer treatment strategies.

References

Pectolinarigenin: A Technical Guide to its Discovery, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pectolinarigenin, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological activities, with a particular focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising natural compound.

Discovery and History

This compound is the aglycone form of pectolinarin, a flavonoid glycoside. The history of this compound is intrinsically linked to the discovery of its parent compound.

1.1. First Isolation of Pectolinarin

Pectolinarin was first isolated from the plant Linaria vulgaris (common toadflax), a species with a history of use in traditional Chinese medicine for various ailments.[1][2] Over the past century, pectolinarin has been identified in at least 87 plant species across 29 different genera.[2]

1.2. Emergence of this compound

This compound is obtained through the acid hydrolysis of pectolinarin, which cleaves the rutinoside sugar moiety from the flavonoid backbone.[2] It is also found as a natural product in its own right in at least 136 plant species from 71 different genera, with a high prevalence in the Asteraceae family.[2] The broader distribution of the aglycone suggests that not all plants possessing the biosynthetic pathway for the flavonoid core have the necessary enzymes for its glycosylation.

Physicochemical Properties and Spectroscopic Data

This compound (5,7-dihydroxy-4',6-dimethoxyflavone) is a flavonoid with the chemical formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₆
Molecular Weight314.29 g/mol
IUPAC Name5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
CAS Number520-12-7

2.1. Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
2164.2-
3103.96.58 (s)
4182.8-
5153.2-
6131.2-
7158.1-
890.56.51 (s)
9152.9-
10105.9-
1'123.4-
2', 6'128.57.89 (d, 8.8)
3', 5'114.67.02 (d, 8.8)
4'162.9-
6-OCH₃60.53.92 (s)
4'-OCH₃55.73.88 (s)
5-OH-12.8 (s)
7-OH--

Note: NMR data can vary slightly depending on the solvent used.

Experimental Protocols

3.1. Isolation of this compound from Cirsium Species

The following protocol is a representative method for the isolation of this compound from the aerial parts of Cirsium species.

3.1.1. Extraction

  • Air-dry the aerial parts of the Cirsium plant material and grind into a coarse powder.

  • Extract the powdered material with methanol at room temperature for 48-72 hours.

  • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

3.1.2. Fractionation

  • Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound. This compound is typically found in the ethyl acetate fraction.

3.1.3. Purification

  • Subject the this compound-rich fraction to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Collect the fractions and monitor by TLC.

  • Combine the fractions containing the compound of interest and further purify by preparative TLC or recrystallization to yield pure this compound.

3.2. High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantitative analysis of this compound in plant extracts and biological samples.

Table 3: HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient of methanol and water (with 0.1% formic acid)
Flow Rate1.0 mL/min
DetectionUV at 330 nm
Injection Volume10 µL
Column Temperature25°C

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, which are attributed to its ability to modulate multiple signaling pathways.

Table 4: Quantitative Data on the Biological Activities of this compound

Biological ActivityCell Line/ModelIC₅₀/EC₅₀Reference
Anti-inflammatory (COX-2 inhibition)LPS-treated RAW 264.7 cells>1 µM
Anti-inflammatory (5-LOX inhibition)A23187-treated RBL-1 cells>1 µM
Anticancer (Hepatocellular Carcinoma)SMMC7721 cells~20 µM
Anticancer (Hepatocellular Carcinoma)PLC5 cells~25 µM
Anticancer (Osteosarcoma)143B cells~15 µM
Anticancer (Osteosarcoma)MG63.2 cells~20 µM

4.1. Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated through the inhibition of several key signaling pathways.

4.1.1. Inhibition of MAPK and NF-κB Signaling

This compound has been shown to suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, namely ERK and p38. This, in turn, can lead to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This compound has been observed to reduce the phosphorylation of the p65 subunit of NF-κB. The inhibition of these pathways leads to a decrease in the production of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway ERK p38 TLR4->MAPK_pathway NFkB_pathway IKK IκBα p65 TLR4->NFkB_pathway This compound This compound This compound->MAPK_pathway This compound->NFkB_pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_Mediators NFkB_pathway->Pro_inflammatory_Mediators

This compound's inhibition of MAPK and NF-κB pathways.

4.2. Anticancer Activity

The anticancer properties of this compound are linked to its ability to interfere with signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

4.2.1. Inhibition of JAK/STAT Signaling

This compound has been demonstrated to inhibit the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. It specifically inhibits the phosphorylation of JAK2 and STAT3. This inhibition leads to the downregulation of STAT3 target genes that are involved in cell cycle progression and apoptosis resistance.

G Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 This compound This compound This compound->JAK2 Inhibits phosphorylation STAT3 STAT3 This compound->STAT3 Inhibits phosphorylation JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Inhibition of the JAK/STAT signaling pathway by this compound.

4.2.2. Inhibition of TGF-β/SMAD Signaling

This compound has also been shown to inhibit the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway. It achieves this by reducing the phosphorylation of SMAD3, a key downstream effector of TGF-β signaling. This pathway is often implicated in cancer progression and fibrosis.

G TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor SMAD2_3 SMAD2/3 TGFb_Receptor->SMAD2_3 Phosphorylates This compound This compound This compound->SMAD2_3 Inhibits phosphorylation SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Expression Gene Expression (Fibrosis, EMT) Nucleus->Gene_Expression

This compound's inhibitory effect on the TGF-β/SMAD pathway.

Future Perspectives

This compound represents a promising natural product with the potential for development into a therapeutic agent for a variety of diseases. Its multifaceted mechanism of action, targeting several key signaling pathways simultaneously, makes it an attractive candidate for conditions with complex pathologies, such as cancer and chronic inflammatory diseases. Future research should focus on preclinical and clinical studies to evaluate its efficacy and safety in human subjects. Furthermore, medicinal chemistry efforts could lead to the synthesis of more potent and selective derivatives of this compound, enhancing its therapeutic potential.

Conclusion

This technical guide has summarized the key aspects of this compound, from its historical discovery to its molecular mechanisms of action. The provided data and protocols offer a valuable resource for researchers and drug development professionals. The compelling evidence of its biological activities, coupled with a growing understanding of its interactions with cellular signaling pathways, positions this compound as a significant lead compound in the quest for novel therapeutics.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pectolinarigenin

Pectolinarigenin: A Potent Tool Compound for Interrogating STAT3 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Pectolinarigenin, a natural flavonoid, has emerged as a valuable pharmacological tool for studying the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively activated STAT3 is a key driver in numerous cancers, promoting cell proliferation, survival, and metastasis. This compound offers a potent and specific means to probe the intricacies of STAT3-mediated cellular processes, making it an essential compound for cancer biology, drug discovery, and developmental therapeutics.

Overview of this compound as a STAT3 Inhibitor

This compound exerts its inhibitory effects on the STAT3 pathway through a multi-faceted mechanism. It has been shown to suppress both constitutive and interleukin-6 (IL-6)-induced STAT3 activation.[1][2] The primary mechanisms of action include:

  • Inhibition of STAT3 Phosphorylation: this compound reduces the phosphorylation of STAT3 at the critical tyrosine 705 residue, a key step in its activation.[3]

  • Blocked Nuclear Translocation: The compound diminishes the accumulation of STAT3 in the nucleus, preventing it from accessing its target genes.[1][2]

  • Inhibition of DNA Binding: this compound directly blocks the DNA-binding activity of STAT3, thereby inhibiting the transcription of its downstream targets.

  • Upregulation of SHP-1: Mechanistic studies have revealed that this compound can upregulate the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3 signaling.

The downstream consequences of STAT3 inhibition by this compound are significant and include the downregulation of key proteins involved in cell cycle progression (Cyclin D1), survival (Bcl-2, Bcl-xL, Survivin), and metastasis (MMP-2, MMP-9). This leads to the induction of apoptosis, cell cycle arrest, and suppression of cancer cell migration and invasion.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound across various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayIC50 ValueReference
AGSGastric CancerMTT Assay (24h)124.79 µM
MKN28Gastric CancerMTT Assay (24h)96.88 µM
MCF-7Breast CancerMTT Assay (48h)23-40 µM (range for 3 cell lines)
4T1Breast CancerMTT Assay (48h)23-40 µM (range for 3 cell lines)
MDA-MB-231Breast CancerMTT Assay (48h)23-40 µM (range for 3 cell lines)
143BOsteosarcomaMTS AssayConcentration-dependent decrease
MG63.2OsteosarcomaMTS AssayConcentration-dependent decrease
HOSOsteosarcomaMTS AssayConcentration-dependent decrease
MG63OsteosarcomaMTS AssayConcentration-dependent decrease

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageEffectReference
Spontaneous and patient-derived xenograft modelsOsteosarcoma20 mg/kg/2 days (i.p.)Blocked STAT3 activation, impaired tumor growth and metastasis
Spontaneous and patient-derived xenograft modelsOsteosarcoma50 mg/kg/2 days (i.p.)Blocked STAT3 activation, impaired tumor growth and metastasis
Tumor xenograft and metastasis modelsBreast CancerIntraperitoneal administrationSignificantly inhibited lung metastasis
AGS-xenograft BALB/c nude miceGastric Cancer10 mg/kg63.93% tumor inhibition rate
HCC tumor-bearing miceHepatocellular CarcinomaNot specifiedSignificantly suppressed tumor growth

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

STAT3_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/GF Cytokine/GF Receptor Receptor Cytokine/GF->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc 5. Nuclear Translocation SHP1 SHP-1 SHP1->JAK Dephosphorylates This compound This compound This compound->JAK Inhibits This compound->STAT3_active Inhibits Dimerization This compound->SHP1 Upregulates This compound->STAT3_dimer_nuc Inhibits Nuclear Translocation DNA DNA This compound->DNA Blocks DNA Binding STAT3_dimer_nuc->DNA 6. DNA Binding Target_Genes Target Gene Transcription DNA->Target_Genes Cell_Response Proliferation, Survival, Metastasis Target_Genes->Cell_Response

Caption: this compound inhibits STAT3 signaling at multiple steps.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture 1. Culture Cancer Cell Lines Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT/MTS) Treatment->Viability Western_Blot 3b. Western Blot (p-STAT3, STAT3, downstream targets) Treatment->Western_Blot Luciferase 3c. STAT3 Reporter Assay Treatment->Luciferase Migration 3d. Migration/Invasion Assay Treatment->Migration Xenograft 4. Establish Tumor Xenograft Model in Mice Viability->Xenograft Positive Results Lead to Western_Blot->Xenograft Luciferase->Xenograft Migration->Xenograft In_Vivo_Treatment 5. Administer this compound (i.p.) Xenograft->In_Vivo_Treatment Tumor_Measurement 6. Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement IHC 7. Immunohistochemistry of Tumors (p-STAT3, Ki-67) Tumor_Measurement->IHC

Caption: Workflow for evaluating this compound's anti-cancer effects.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on STAT3 signaling.

Protocol 1: Cell Viability Assay (MTT/MTS)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for STAT3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Protocol 3: STAT3 Luciferase Reporter Assay

Objective: To measure the transcriptional activity of STAT3 in response to this compound treatment.

Materials:

  • Cancer cell line

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with different concentrations of this compound.

  • If studying induced STAT3 activity, stimulate the cells with an appropriate agonist (e.g., IL-6) in the presence or absence of this compound.

  • After the desired treatment time (e.g., 24 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity.

  • Express the results as a percentage of the activity in control-treated cells.

Concluding Remarks

This compound is a robust and reliable tool compound for investigating the multifaceted roles of STAT3 in health and disease. Its well-characterized inhibitory mechanism and proven efficacy in both in vitro and in vivo models make it an invaluable asset for researchers in the field. The protocols and data presented here provide a comprehensive guide for utilizing this compound to dissect STAT3 signaling pathways and to explore its therapeutic potential. As with any pharmacological tool, appropriate experimental design and controls are crucial for obtaining meaningful and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Improving Pectolinarigenin Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of pectolinarigenin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a natural flavonoid with various reported biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] Its hydrophobic nature, however, results in poor solubility in aqueous solutions like cell culture media. This can lead to precipitation of the compound, causing inaccurate and unreliable results in cell-based assays. The actual concentration of this compound that the cells are exposed to may be much lower than intended, and the precipitate itself can cause cellular stress.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] DMSO is a common choice for preparing stock solutions due to its high solubilizing capacity for this compound.[4][5]

Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. However, the tolerance of different cell lines to DMSO can vary, so it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

Yes, gentle heating (e.g., at 37°C) and sonication can aid in the dissolution of this compound. However, it's important to be cautious with heat as it may degrade the compound over time. Brief sonication is often effective in breaking up small aggregates and improving dissolution in the final culture medium.

Q5: Are there alternative methods to improve the solubility of this compound in my cell-based assay?

Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents and the preparation of solid dispersions. These methods aim to keep the compound in a dissolved state when diluted into the aqueous cell culture medium.

Troubleshooting Guide

Problem Possible Cause Solution
This compound precipitates immediately upon addition to cell culture medium. The concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final concentration of this compound in your assay.- Increase the final volume of the cell culture medium.- Prepare an intermediate dilution of your DMSO stock solution in a small volume of pre-warmed (37°C) serum-free medium with vigorous mixing before adding it to the final culture volume.
A fine precipitate forms in the cell culture wells after a few hours of incubation. The compound may be slowly coming out of solution over time, or it could be interacting with components in the serum.- Try reducing the percentage of serum in your culture medium during the treatment period, if your cells can tolerate it.- Consider using a co-solvent system to improve and maintain solubility over the duration of the experiment.
Inconsistent or not dose-dependent results are observed in the assay. The inconsistent solubility and precipitation of this compound are leading to variable effective concentrations.- Ensure your stock solution is fully dissolved before each use by vortexing and, if necessary, brief sonication.- Prepare fresh dilutions for each experiment to avoid issues with compound stability in solution.- Employ a solubility-enhancing formulation strategy, such as a co-solvent system, to ensure consistent compound availability to the cells.
Unexpected cytotoxicity is observed, even at low concentrations. The precipitate itself may be causing physical stress or toxicity to the cells, or the solvent concentration may be too high.- Visually inspect your culture wells under a microscope for any signs of precipitation.- Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) to determine its baseline cytotoxicity.- If precipitation is observed, filter the final working solution through a 0.22 µm syringe filter before adding it to the cells.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common laboratory solvents.

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)≥31.4 mg/mL
MethanolSoluble, especially when heated
EthanolSoluble
Petroleum EtherInsoluble
ChloroformInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium (with or without serum, as required by your experiment) to 37°C.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed serum-free medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can make a 1:100 intermediate dilution to 100 µM.

    • Vortex the intermediate dilution immediately and vigorously.

  • Final Dilution: Add the appropriate volume of the intermediate dilution (or directly from the stock for higher concentrations, if solubility permits) to the final volume of the cell culture medium in your experimental plate.

  • Mixing: Mix gently by pipetting up and down or by swirling the plate.

  • Observation: Visually inspect the wells for any signs of precipitation immediately after addition and before placing the plate in the incubator.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_assay Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock Prepare Aliquots of Stock Solution (-20°C/-80°C) dissolve->stock thaw Thaw Stock Solution stock->thaw intermediate Intermediate Dilution (in serum-free medium) thaw->intermediate prewarm Pre-warm Culture Medium (37°C) final Final Dilution in Culture Medium prewarm->final intermediate->final incubate Incubate with Cells final->incubate analyze Analyze Results incubate->analyze troubleshooting_logic Troubleshooting this compound Precipitation cluster_solutions Potential Solutions cluster_verification Verification start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes intermediate_dilution Use Intermediate Dilution start->intermediate_dilution Yes reduce_serum Reduce Serum Percentage start->reduce_serum If delayed co_solvent Use a Co-solvent System start->co_solvent Persistent Issue vehicle_control Run Vehicle Control (DMSO only) start->vehicle_control No, but unexpected cytotoxicity microscopy Microscopic Examination lower_conc->microscopy intermediate_dilution->microscopy reduce_serum->microscopy co_solvent->microscopy filter_solution Filter Final Solution (0.22 µm filter) vehicle_control->filter_solution pi3k_akt_mTOR_pathway This compound's Effect on the PI3K/AKT/mTOR Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor cell_cycle Cell Cycle Arrest (G2/M Phase) mtor->cell_cycle autophagy Autophagy mtor->autophagy apoptosis Apoptosis mtor->apoptosis nrf2_are_pathway This compound's Activation of the Nrf2/ARE Pathway This compound This compound keap1 Keap1 This compound->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Degradation are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus and binds to antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1) are->antioxidant_enzymes Activates transcription of cellular_protection Cellular Protection from Oxidative Stress antioxidant_enzymes->cellular_protection

References

Technical Support Center: Pectolinarigenin Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of Pectolinarigenin during isolation from natural sources.

Troubleshooting Guide: Overcoming Low this compound Yield

Low recovery of this compound can occur at various stages of the isolation process, from initial extraction to final purification. This guide addresses common issues in a question-and-answer format.

Q1: My initial crude extract shows a very low concentration of this compound. How can I improve my extraction efficiency?

A1: The initial extraction step is critical for maximizing the final yield. Several factors can influence the efficiency of extracting this compound and its parent glycoside, Pectolinarin.

  • Solvent Selection and Concentration: this compound and its glycoside are flavonoids, which require polar solvents for efficient extraction[1]. The use of hydroethanolic or methanolic solutions is common[1][2]. Optimizing the solvent-to-water ratio is crucial; for related flavonoids in Cirsium species, a 70% ethanol concentration has been shown to be highly effective[3]. Using a solvent of inappropriate polarity can significantly reduce the extraction yield.

  • Extraction Method: While maceration is a common method, techniques like heat-reflux extraction or ultrasound-assisted extraction (UAE) can improve yield by increasing solvent penetration into the plant matrix[4]. The choice of method should be validated for your specific plant material.

  • Plant Material: The concentration of this compound and Pectolinarin can vary significantly between plant species, parts of the plant (aerial parts often have higher concentrations than roots), and even the geographical location of collection. Ensure you are using a source known to be rich in the target compound, such as species from the Cirsium genus.

Table 1: Factors Influencing Extraction Yield of Flavonoids from Cirsium Species
ParameterCondition 1Yield OutcomeCondition 2Yield OutcomeRationale
Ethanol Concentration 50% EthanolHigh yield of specific phenolic acids70% EthanolOptimal for linarin (related flavonoid)Polarity of 70% ethanol closely matches that of the target flavonoid glycosides, improving solubility and extraction rate according to the "like dissolves like" principle.
Extraction Time (Reflux) 1 hourSub-optimal2 hoursOptimal Longer reflux times can increase extraction efficiency, but excessive time may lead to degradation of thermolabile compounds. 2 hours is often a good balance.
Solvent-to-Sample Ratio 10:1 (mL/g)Lower Yield20:1 (mL/g)Higher Yield A higher solvent volume ensures the complete submersion of plant material and maintains a favorable concentration gradient for mass transfer of the target compounds into the solvent.
Extraction Method MacerationLower YieldHeat-RefluxHigher Yield The application of heat reduces solvent viscosity and increases the solubility of the target compounds, leading to a more efficient extraction process compared to simple maceration.

Q2: I am losing a significant amount of product during the solvent partitioning (liquid-liquid extraction) step. What could be going wrong?

A2: Solvent partitioning aims to separate compounds based on their differential solubility in immiscible solvents. This compound, being an aglycone, is less polar than its glycoside form (Pectolinarin).

  • Incorrect Solvent Choice: For a typical workflow, a crude hydroalcoholic extract is concentrated and then partitioned. This compound will preferentially move to a moderately polar organic solvent like ethyl acetate, while the more polar glycoside, Pectolinarin, may be found in the n-butanol fraction. Ensure you are collecting the correct fraction based on whether you are targeting the aglycone directly or isolating its glycoside for subsequent hydrolysis.

  • pH of the Aqueous Phase: The pH can affect the ionization state of phenolic hydroxyl groups on the flavonoid, altering its solubility and partitioning behavior. While not extensively documented for this compound specifically, maintaining a neutral to slightly acidic pH is generally advisable to keep the flavonoid in its non-ionized, more organic-soluble form.

  • Emulsion Formation: Emulsions can form at the solvent interface, trapping the compound and leading to poor recovery. If emulsions occur, they can sometimes be broken by adding brine (saturated NaCl solution) or by centrifugation.

Q3: My yield is low after column chromatography. How can I optimize the purification?

A3: Column chromatography is a major source of product loss if not properly optimized.

  • Column Overloading: Loading too much crude sample onto the column will result in poor separation, overlapping fractions, and lower purity and yield of the final product.

  • Inappropriate Mobile Phase: The polarity of the solvent system used to elute the column is critical. For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) is typically used. An improperly chosen gradient can lead to co-elution with impurities or irreversible binding of the compound to the stationary phase.

  • Sample Precipitation: this compound has poor solubility in non-polar solvents like hexane and chloroform. If the sample is dissolved in a strong solvent (like methanol) and loaded onto a column equilibrated with a weak, non-polar solvent, the compound can precipitate at the top of the column, leading to clogging and poor recovery. Ensure your sample is fully soluble in the initial mobile phase.

Q4: I am trying to obtain this compound by hydrolyzing Pectolinarin, but the yield is poor. How can I improve this step?

A4: The conversion of Pectolinarin to this compound is achieved through acid hydrolysis, which cleaves the sugar moiety (rutinoside) from the flavonoid aglycone.

  • Incomplete Reaction: The hydrolysis may be incomplete due to insufficient acid concentration, temperature, or reaction time. The reaction progress should be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal conditions and ensure the disappearance of the starting material (Pectolinarin).

  • Degradation: While hydrolysis is necessary, harsh acidic conditions or prolonged exposure to heat can lead to the degradation of the this compound product. A balance must be struck to ensure complete hydrolysis without significant product degradation.

  • Work-up and Extraction: After hydrolysis, the reaction mixture is typically neutralized and the this compound product is extracted with an organic solvent like ethyl acetate. Ensure the neutralization is complete and that the extraction is performed thoroughly to recover all the product from the aqueous phase.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for this compound isolation.

G cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Purification start Dried Plant Material (e.g., Cirsium sp.) extraction Extraction (e.g., 70% EtOH, Reflux) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (e.g., Ethyl Acetate) concentration->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom hydrolysis Acid Hydrolysis (if starting from Pectolinarin) column_chrom->hydrolysis Optional Path final_purification Final Purification (Prep-HPLC or Recrystallization) column_chrom->final_purification hydrolysis->final_purification end_product Pure this compound final_purification->end_product

Caption: Experimental workflow for this compound isolation.

G cluster_extraction Potential Causes: Extraction cluster_purification Potential Causes: Purification start Low this compound Yield check_crude Analyze crude extract vs. final product? start->check_crude extraction_issue Problem in Extraction/ Fractionation check_crude->extraction_issue Low in Crude purification_issue Problem in Purification check_crude->purification_issue High in Crude, Low in Final cause_solvent Wrong Solvent/ Concentration extraction_issue->cause_solvent cause_method Inefficient Method extraction_issue->cause_method cause_partition Loss in Partitioning extraction_issue->cause_partition solution Solutions cause_solvent->solution Use 70% EtOH cause_method->solution Use Heat-Reflux cause_partition->solution Check solvent polarity and pH cause_column Poor Column Separation purification_issue->cause_column cause_hydrolysis Incomplete Hydrolysis purification_issue->cause_hydrolysis cause_degradation Product Degradation purification_issue->cause_degradation cause_column->solution Optimize mobile phase cause_hydrolysis->solution Monitor reaction (TLC) cause_degradation->solution Avoid harsh conditions

Caption: Troubleshooting logic for low this compound yield.

Experimental Protocols

Protocol 1: Isolation of this compound via Hydrolysis of Pectolinarin from Cirsium setidens

This protocol is adapted from methodologies described for isolating flavonoids from Cirsium species.

  • Extraction:

    • Air-dry the aerial parts of Cirsium setidens and grind them into a coarse powder.

    • Extract the powdered plant material (e.g., 1 kg) with 70% aqueous ethanol (e.g., 10 L) under reflux for 2 hours. Repeat the extraction twice.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in distilled water and partition successively with an equal volume of chloroform, ethyl acetate, and n-butanol.

    • The n-butanol fraction is often enriched with the polar glycoside, Pectolinarin. Concentrate the n-butanol fraction to dryness.

  • Isolation of Pectolinarin:

    • Subject the dried n-butanol fraction to silica gel column chromatography.

    • Elute the column with a gradient mobile phase, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 9:1 to 7:3).

    • Collect fractions and monitor by TLC. Combine fractions containing pure Pectolinarin.

  • Acid Hydrolysis:

    • Dissolve the isolated Pectolinarin in a mixture of methanol and 2N Hydrochloric Acid (HCl) (e.g., 1:1 v/v).

    • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC until the Pectolinarin spot has disappeared and a new, less polar spot (this compound) appears.

    • After completion, cool the reaction mixture and neutralize it with a sodium bicarbonate solution.

  • Isolation of this compound:

    • Remove the methanol from the neutralized solution under reduced pressure.

    • Extract the aqueous residue multiple times with ethyl acetate.

    • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

  • Final Purification:

    • Recrystallize the crude this compound from a suitable solvent like methanol to obtain yellow needles.

    • Alternatively, for very high purity, subject the crude product to preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound (5,7-dihydroxy-4',6-dimethoxyflavone) is a natural flavonoid, specifically a flavone, that has been isolated from various plants, particularly from the genus Cirsium. It is the aglycone (non-sugar part) of Pectolinarin. It is known for its anti-inflammatory and antioxidant properties.

Q2: What are the main natural sources of this compound? A2: this compound has been isolated from over 136 plant species. The richest sources belong to the Asteraceae family (especially the Cirsium genus), the Lamiaceae family, and the Verbenaceae family.

Q3: What are the key chemical properties of this compound I should be aware of? A3: this compound is a yellow crystalline solid with a molecular weight of 314.29 g/mol . It is soluble in solvents like DMSO, hot methanol, and ethanol but has very low solubility in water, chloroform, and petroleum ether. This solubility profile dictates the choice of solvents for extraction and chromatography.

Q4: Can I isolate this compound directly, or do I have to go through its glycoside, Pectolinarin? A4: this compound can be isolated directly if it exists in its free aglycone form in the plant material. It is often found in the less polar fractions (e.g., ethyl acetate) of a plant extract. However, in many plants, it is more abundant as its glycoside, Pectolinarin. In such cases, isolating Pectolinarin first and then hydrolyzing it is a common and effective strategy to obtain a higher yield of this compound.

Q5: What analytical techniques are used to identify and quantify this compound? A5: High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD) is the most common method for both quantifying and identifying this compound in plant extracts. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used. UPLC-MS/MS methods have also been developed for sensitive quantification in biological samples.

References

Pectolinarigenin Dose-Response Curve Troubleshooting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pectolinarigenin. Here, you will find information to address common issues encountered during in vitro experiments, particularly in establishing accurate dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound, a flavonoid, exhibits anti-cancer and anti-inflammatory properties through the modulation of several key signaling pathways. In cancer cells, it has been shown to induce apoptosis, autophagy, and cell cycle arrest.[1][2] Key pathways affected include the PI3K/AKT/mTOR and PTEN/PI3K/AKT signaling cascades.[1][3] Additionally, it can suppress inflammatory responses by inhibiting the NF-κB and MAPK pathways.[4]

Q2: In which solvents should I dissolve this compound for in vitro studies?

A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am observing precipitation of this compound in my cell culture media. What can I do?

A3: Precipitation of flavonoids like this compound in aqueous solutions is a common issue. Here are some troubleshooting steps:

  • Ensure Complete Dissolution of Stock: Visually inspect your DMSO stock solution for any undissolved particles before diluting it into the culture medium.

  • Pre-warm the Media: Before adding the this compound stock solution, ensure your cell culture medium is warmed to 37°C.

  • Proper Dilution Technique: When preparing your final concentrations, add the this compound stock solution to the pre-warmed media and mix gently but thoroughly to ensure rapid and even dispersion. Avoid adding the stock solution directly to cells or to a small volume of cold media.

  • Reduce Serum Concentration: If you are using a serum-containing medium, consider reducing the serum concentration, as proteins in the serum can sometimes contribute to compound precipitation.

Q4: My dose-response curve for this compound is not sigmoidal. What could be the reason?

A4: A non-sigmoidal dose-response curve can arise from several factors:

  • Compound Instability: this compound may not be stable in the culture medium over the entire duration of the experiment. Consider performing a time-course experiment to assess its stability.

  • Off-Target Effects: At very high concentrations, this compound might exert off-target effects that can lead to a plateau or even a decrease in the response, resulting in a U-shaped or bell-shaped curve.

  • Cell Density: The initial seeding density of your cells can influence the outcome of the assay. Ensure that the cells are in the exponential growth phase and are not over-confluent at the end of the experiment.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeAssayExposure Time (hours)IC50 (µM)
AGSGastric CancerMTT24124.79
MKN28Gastric CancerMTT2496.88
SMMC7721Hepatocellular CarcinomaCCK-82429.26
4819.23
7211.59
PLC5Hepatocellular CarcinomaCCK-82432.67
4820.9
7211.97
A375MelanomaMTT24, 48, 72Dose-dependent inhibition observed
B16MelanomaMTT24, 48, 72Dose-dependent inhibition observed
CHL-1MelanomaMTT24, 48, 72Dose-dependent inhibition observed

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of the PTEN/PI3K/AKT Pathway

This protocol outlines the steps to analyze the effect of this compound on key proteins in the PTEN/PI3K/AKT signaling pathway.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PTEN, anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with other primary antibodies (e.g., anti-total AKT, anti-β-actin).

Mandatory Visualizations

Pectolinarigenin_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_PTEN PTEN/PI3K/AKT Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pectolinarigenin2 This compound PTEN PTEN Pectolinarigenin2->PTEN PI3K2 PI3K PTEN->PI3K2 AKT2 AKT PI3K2->AKT2 Apoptosis Apoptosis AKT2->Apoptosis

Caption: this compound's inhibitory effects on key cancer signaling pathways.

DoseResponse_Workflow A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate B->D C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate % Viability G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Experimental workflow for a cell viability (MTT) assay.

Troubleshooting_Logic Start Inconsistent Dose-Response Curve Results Q1 Is there visible precipitation? Start->Q1 A1 Optimize Solubilization: - Pre-warm media - Check stock solution - Proper dilution technique Q1->A1 Yes Q2 Is the curve non-sigmoidal? Q1->Q2 No A1->Q2 A2 Investigate: - Compound stability - Off-target effects - Cell density Q2->A2 Yes End Consistent Results Q2->End No A2->End

Caption: A logical flowchart for troubleshooting dose-response curve issues.

References

Addressing batch-to-batch variability of Pectolinarigenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pectolinarigenin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from the batch-to-batch variability of this compound, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a natural flavonoid compound.[1] It has demonstrated a range of pharmacological benefits, including anti-inflammatory, anti-cancer, antioxidant, and antidiabetic activities.[1][2] It is known to be an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3][4]

Q2: What are the basic physico-chemical properties of this compound?

A2: this compound typically appears as a yellow crystalline powder. It is soluble in DMSO and hot methanol, but insoluble in petroleum ether and chloroform.

Q3: How should I store this compound to ensure its stability?

A3: For solid this compound, it is recommended to store it at -20°C. Stock solutions should be prepared fresh for use. If necessary, stock solutions can be stored in tightly sealed vials at -20°C, generally for up to one month. It is advised to allow the product to sit at room temperature for at least an hour before opening the vial. Long-term storage of solutions is not recommended.

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in DMSO, hot methanol, ethanol, and other organic solvents. It is practically insoluble in water, benzene, and chloroform. For cell culture experiments, DMSO is commonly used as a solvent to prepare stock solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, with a focus on resolving problems related to batch-to-batch variability.

Q5: My current batch of this compound shows lower biological activity compared to previous batches. What could be the cause?

A5: Reduced biological activity can stem from several factors related to batch variability:

  • Lower Purity: The concentration of the active compound may be lower in the current batch.

  • Presence of Impurities: The presence of inactive or inhibitory impurities can affect the observed activity.

  • Degradation: Improper storage or handling might have led to the degradation of the compound.

Recommended Actions:

  • Verify Purity: Perform an in-house quality control check using High-Performance Liquid Chromatography (HPLC) to determine the purity of the new batch.

  • Confirm Identity: Use Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to confirm the chemical structure of the compound.

  • Assess Stability: Review your storage conditions (temperature, light exposure). If degradation is suspected, it is advisable to acquire a fresh, validated batch.

Q6: I am observing inconsistent results between my experimental replicates using the same batch of this compound. What should I do?

A6: Inconsistent results within the same batch can be due to:

  • Incomplete Dissolution: this compound may not be fully dissolved, leading to variations in the actual concentration used in each replicate.

  • Heterogeneity of the Solid Compound: The powdered form of the compound may not be perfectly homogenous.

Recommended Actions:

  • Ensure Complete Dissolution: When preparing your stock solution, ensure the compound is fully dissolved. Gentle warming or sonication can aid in dissolution.

  • Homogenize the Solid: Before weighing, gently mix the entire batch of this compound powder to ensure homogeneity.

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment.

Q7: I am having trouble dissolving a new batch of this compound in DMSO, even though previous batches dissolved easily. Why is this happening?

A7: Solubility issues can be a sign of batch-to-batch variation in the physical properties of the compound:

  • Different Crystalline Form: The compound may have been crystallized in a different polymorphic form, which can affect its solubility.

  • Presence of Insoluble Impurities: The batch may contain impurities that are insoluble in the chosen solvent.

Recommended Actions:

  • Gentle Warming and Sonication: To aid dissolution, you can warm the solution at 37°C and use an ultrasonic bath.

  • Solvent Testing: Try dissolving a small amount in other recommended organic solvents like hot methanol or ethanol to see if solubility improves.

  • Contact the Supplier: If solubility issues persist, contact the supplier for information on the specific batch and any recommended handling procedures.

Quantitative Data Summary

Table 1: Physico-chemical and Storage Properties of this compound

PropertyValueReference
AppearanceYellow crystalline powder
Melting Point220-223 °C
SolubilitySoluble in DMSO, hot methanol, ethanol
Insoluble in petroleum ether, chloroform, water
Storage (Solid)-20°C
Storage (Solution)-20°C (up to one month)

Table 2: Reported In Vitro Biological Activities of this compound

Cell LineAssayEffectIC50 / ConcentrationReference
AGS (Gastric Cancer)MTT AssayGrowth Inhibition124.79 μM
MKN28 (Gastric Cancer)MTT AssayGrowth Inhibition96.88 μM
RBL-2H3β-hexosaminidase releaseAntiallergic activity6.3 μg/mL
RAW 264.7PGE2 ProductionAnti-inflammatory>1 μM
RBL-1Leukotriene ProductionAnti-inflammatory>1 μM

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound batch.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the this compound batch to be tested in methanol to a similar concentration as the standard stock solution.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.05% TFA

    • Mobile Phase B: Acetonitrile with 0.05% TFA

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over time (a common gradient could be starting from 25% B and increasing to 100% B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 25°C)

    • Detection Wavelength: 275 nm and 335 nm

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution in triplicate.

    • The purity of the sample can be calculated by comparing the peak area of this compound in the sample chromatogram to the total peak area of all components (area percentage method).

Protocol 2: General Cell-Based Assay to Verify Biological Activity

This protocol describes a general method to assess the cytotoxic/anti-proliferative activity of this compound in a cancer cell line (e.g., AGS or MKN28) using an MTT assay.

Materials:

  • Cancer cell line (e.g., AGS)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock solution. The final DMSO concentration in the media should be kept constant and low (e.g., <0.1%). Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

    • Compare the IC50 value with previously obtained data or literature values to assess the biological activity of the batch.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_variability Suspect Batch-to-Batch Variability start->check_variability issue_type Identify Issue Type check_variability->issue_type activity Reduced Biological Activity issue_type->activity Activity solubility Solubility Problems issue_type->solubility Solubility reproducibility Poor Reproducibility issue_type->reproducibility Reproducibility purity_check Action: Perform HPLC for Purity activity->purity_check dissolution_protocol Action: Optimize Dissolution (Warmth, Sonication) solubility->dissolution_protocol homogenize Action: Homogenize Solid Sample reproducibility->homogenize outcome Evaluate Outcome purity_check->outcome dissolution_protocol->outcome homogenize->outcome resolved Issue Resolved outcome->resolved Successful contact_supplier Contact Supplier for Batch Info outcome->contact_supplier Unsuccessful

Caption: Troubleshooting workflow for this compound batch variability.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT This compound->AKT p-AKT mTOR mTOR This compound->mTOR p-mTOR ERK ERK This compound->ERK p-ERK1/2 Apoptosis Apoptosis This compound->Apoptosis CellCycle G2/M Arrest This compound->CellCycle PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Invasion mTOR->Proliferation ERK->Proliferation Nrf2_ARE_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 inhibits degradation Proteasomal_Degradation Proteasomal Degradation Keap1->Proteasomal_Degradation Nrf2->Proteasomal_Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Induction of Antioxidant Enzymes (e.g., HO-1, NQO-1) ARE->Antioxidant_Enzymes

References

Validation & Comparative

A Comparative Analysis of Pectolinarigenin's Efficacy Against Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of phytochemical research, flavonoids stand out for their therapeutic potential across a spectrum of diseases. This guide offers a detailed comparison of the efficacy of pectolinarigenin against other well-researched flavonoids, namely luteolin, apigenin, quercetin, and hesperetin. The following sections provide a comprehensive overview of their comparative anti-cancer, anti-inflammatory, antioxidant, and anti-hyperlipidemic activities, supported by experimental data to aid researchers, scientists, and drug development professionals in their investigative endeavors.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and other flavonoids in various experimental models.

Table 1: Comparative Anticancer Activity (IC50 values in µM)
FlavonoidA-375 (Melanoma)A549 (Lung Carcinoma)MCF-7 (Breast Cancer)HT-29 (Colon Carcinoma)HeLa (Cervical Cancer)
This compound 8.25.6---
Luteolin -3.11.1 - 7.632.535 (48h)
Apigenin --->100 (48h)52.0% inhibition at 40µM (24h)
Quercetin -8.65 (24h), 5.14 (72h)4.9, 17.2, 3781.65 (48h)-

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay used. The data presented here is for comparative purposes and is collated from various studies. Direct comparison is most accurate when data is from head-to-head studies.

Table 2: Comparative Anti-inflammatory and Antioxidant Activity
FlavonoidCOX-2 InhibitionAntioxidant Capacity (ORAC value, µmol TE/g)
This compound Strong inhibition at >1 µM5,300
Luteolin --
Apigenin IC50 < 15 µMHigh
Quercetin -2.70 (ORAC Units)
Table 3: Comparative Anti-Hyperlipidemic and Anti-Steatosis Effects (in vivo)
Treatment (100 mg/kg/day)Body WeightAdiposity IndexSerum TCSerum TGHepatic TCHepatic TG
This compound
Hesperetin

Source: Adapted from a comparative study in high-fat diet-induced hyperlipidemic hamsters.[1][2][3][4][5] ↓: Significant Decrease; ↔: No Significant Change; TC: Total Cholesterol; TG: Triglycerides.

Experimental Protocols

Anticancer Activity: MTT Assay

The half-maximal inhibitory concentration (IC50) values for anticancer activity are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the flavonoids for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the flavonoid that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a standard method for determining the antioxidant capacity of a substance.

  • Reagents: The assay utilizes a fluorescent probe (e.g., fluorescein), a free radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Procedure: The flavonoid sample is mixed with the fluorescent probe in a 96-well plate. The reaction is initiated by adding the free radical generator.

  • Fluorescence Monitoring: The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader. The presence of an antioxidant slows down the fluorescence decay.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

  • ORAC Value Calculation: A standard curve is generated using different concentrations of Trolox. The ORAC value of the sample is then calculated by comparing its net AUC to the Trolox standard curve and is expressed as Trolox equivalents (TE) per gram or mole of the compound.

Signaling Pathway Visualizations

This compound's Anticancer Signaling Pathway

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent pathways affected is the PI3K/AKT/mTOR pathway.

Pectolinarigenin_Anticancer_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

This compound's inhibition of the PI3K/AKT/mTOR pathway.
Comparative Flavonoid Action on Cancer Cell Signaling

Luteolin, apigenin, and quercetin also exert their anticancer activities by modulating a complex network of signaling pathways, often with overlapping targets. These include the MAPK/ERK, JAK/STAT, and Wnt/β-catenin pathways, in addition to the PI3K/AKT/mTOR pathway.

Flavonoid_Cancer_Signaling cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_AKT PI3K/AKT/mTOR This compound->PI3K_AKT Inhibits Luteolin Luteolin Luteolin->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Luteolin->MAPK_ERK Modulates JAK_STAT JAK/STAT Luteolin->JAK_STAT Inhibits Apigenin Apigenin Apigenin->PI3K_AKT Inhibits Apigenin->MAPK_ERK Modulates Apigenin->JAK_STAT Inhibits Wnt_beta_catenin Wnt/β-catenin Apigenin->Wnt_beta_catenin Inhibits Quercetin Quercetin Quercetin->PI3K_AKT Inhibits Quercetin->MAPK_ERK Modulates Quercetin->Wnt_beta_catenin Inhibits Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_ERK->Apoptosis Angiogenesis Angiogenesis JAK_STAT->Angiogenesis Metastasis Metastasis Wnt_beta_catenin->Metastasis

Modulation of cancer signaling pathways by various flavonoids.

Conclusion

This comparative guide highlights the potent and diverse biological activities of this compound in relation to other well-established flavonoids. The presented data indicates that this compound exhibits strong anticancer, anti-inflammatory, antioxidant, and anti-hyperlipidemic properties, with its efficacy being comparable, and in some cases superior, to other flavonoids. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for the scientific community, facilitating further research and development of flavonoid-based therapeutic agents. The continued investigation into the mechanisms of action of these natural compounds is crucial for unlocking their full therapeutic potential.

References

Pectolinarigenin vs. Standard of Care in Colorectal Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, with standard-of-care chemotherapies such as 5-fluorouracil (5-FU) and oxaliplatin forming the backbone of treatment regimens like FOLFOX. While effective for many patients, these treatments are often associated with significant toxicity and the development of drug resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Pectolinarigenin, a natural flavonoid, has emerged as a promising candidate, demonstrating anti-cancer properties in various preclinical models.

This guide provides a comparative overview of the available experimental data on this compound and the current standard of care in colorectal cancer models. It is important to note that direct head-to-head comparative studies of this compound and standard chemotherapy in the same colorectal cancer models are currently lacking in the published scientific literature. Therefore, this guide presents the existing data for each treatment modality separately to facilitate an informed understanding of their respective mechanisms and potential. The information is intended to highlight the therapeutic potential of this compound and underscore the need for future research, including direct comparative and combination studies, to fully elucidate its clinical utility in colorectal cancer.

This compound: A Natural Flavonoid in Colorectal Cancer

This compound is a flavone compound that has been shown to possess anti-inflammatory and anti-cancer properties.[1] In the context of colorectal cancer, preclinical studies have demonstrated its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and reduce metastasis.

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways implicated in colorectal cancer progression. Notably, it has been shown to inhibit the PI3K/AKT/mTOR and STAT3 signaling pathways.[2][3]

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound's inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[3]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion. This compound has been observed to suppress the phosphorylation of STAT3, thereby inhibiting its activity.[2]

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> PI3K [label="inhibits", color="#EA4335", fontcolor="#202124"]; this compound -> STAT3 [label="inhibits\n(phosphorylation)", color="#EA4335", fontcolor="#202124"]; PI3K -> AKT [color="#4285F4"]; AKT -> mTOR [color="#4285F4"]; mTOR -> Proliferation [color="#4285F4"]; STAT3 -> Proliferation [color="#4285F4"]; STAT3 -> Metastasis [color="#4285F4"]; this compound -> Apoptosis [label="induces", color="#34A853", fontcolor="#202124"]; } this compound's inhibitory effects on key signaling pathways.

In Vitro and In Vivo Efficacy

Studies utilizing colorectal cancer cell lines and animal models have provided evidence for the anti-tumor activity of this compound.

Experimental Model Key Findings Reference
In Vitro (CRC Cell Lines) - Inhibits cell viability in a concentration- and time-dependent manner.- Induces apoptosis through the activation of caspase-3 and Bax, and decreased expression of Bcl-2.- Impairs cell migration and invasion by downregulating matrix metalloproteinase-9 (MMP-9).
In Vivo (Murine CRC Metastasis Model) - Inhibited abdominal metastasis.- Decreased the number of Ki67-positive (proliferating) cells.- Reduced the number of myeloid-derived suppressor cells (MDSCs) and increased the infiltration of CD8+ T cells in the blood and tumors.
Experimental Protocols

A representative experimental workflow for evaluating the in vivo efficacy of this compound is outlined below.

// Nodes A [label="Colorectal Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Implantation into Mice\n(e.g., subcutaneous or intraperitoneal)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Tumor Establishment", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Treatment Groups:\n- Vehicle Control\n- this compound", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Monitoring of Tumor Growth\nand Animal Well-being", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Endpoint Analysis:\n- Tumor Weight & Volume\n- Histology & Immunohistochemistry\n- Analysis of Immune Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } Workflow for in vivo evaluation of this compound.

Standard of Care in Colorectal Cancer

The standard of care for colorectal cancer typically involves a combination of surgery, radiation therapy, and chemotherapy. For systemic treatment, fluoropyrimidine-based chemotherapy, often in combination with other agents, is the cornerstone.

5-Fluorouracil (5-FU)

5-FU is an antimetabolite drug that has been a mainstay of CRC treatment for decades.

  • Mechanism of Action: 5-FU is a prodrug that is converted into several active metabolites. Its primary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine, which disrupts DNA replication and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into RNA, interfering with its function. Recent studies also suggest that 5-FU can modulate the immune system by selectively eliminating myeloid-derived suppressor cells (MDSCs).

Oxaliplatin

Oxaliplatin is a third-generation platinum-based chemotherapeutic agent.

  • Mechanism of Action: Oxaliplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which create both intra- and inter-strand crosslinks in the DNA. These crosslinks disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Unlike earlier platinum compounds, oxaliplatin's diaminocyclohexane (DACH) ligand appears to contribute to its activity in CRC and may help overcome some mechanisms of platinum resistance.

FOLFOX Regimen

The FOLFOX regimen combines 5-FU, leucovorin (to enhance the effect of 5-FU), and oxaliplatin. This combination has been shown to be more effective than 5-FU alone in treating advanced colorectal cancer.

// Nodes FU [label="5-Fluorouracil", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxaliplatin [label="Oxaliplatin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TS [label="Thymidylate Synthase", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Synth [label="DNA Synthesis\n& Repair", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Adducts [label="DNA Adducts &\nCrosslinks", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FU -> TS [label="inhibits", color="#EA4335", fontcolor="#202124"]; TS -> DNA_Synth [style=dashed, arrowhead=none]; Oxaliplatin -> DNA_Adducts [color="#4285F4"]; DNA_Adducts -> DNA_Synth [label="disrupts", color="#EA4335", fontcolor="#202124"]; DNA_Synth -> Apoptosis [style=dashed, arrowhead=tee, label="inhibition leads to", color="#EA4335", fontcolor="#202124"]; } Mechanisms of action for 5-FU and Oxaliplatin.

Efficacy of Standard of Care

The efficacy of standard chemotherapy regimens is well-documented in numerous clinical trials. For instance, the FOLFOX regimen has demonstrated significant improvements in response rates and survival in patients with metastatic colorectal cancer compared to 5-FU/leucovorin alone.

Treatment Regimen Key Efficacy Metrics (Metastatic CRC)
5-FU/Leucovorin - Response Rate: ~20%- Median Overall Survival: ~12 months
FOLFOX - Response Rate: ~40-50%- Median Overall Survival: ~15-20 months

Note: Efficacy data are approximate and can vary based on patient populations and specific clinical trial designs.

Comparative Analysis and Future Directions

While this guide provides an overview of the current understanding of this compound and standard-of-care treatments for colorectal cancer, the absence of direct comparative studies is a significant knowledge gap.

This compound shows promise as a potential anti-cancer agent due to its ability to target key signaling pathways involved in CRC progression and its favorable preclinical activity. Its natural origin may also suggest a potentially better safety profile compared to conventional chemotherapy.

Standard of care regimens like FOLFOX are established treatments with proven efficacy in clinical settings. However, their use is limited by toxicity and the eventual development of resistance.

Future research should focus on:

  • Direct comparative studies: In vitro and in vivo studies directly comparing the efficacy of this compound with 5-FU, oxaliplatin, and the FOLFOX regimen in well-characterized colorectal cancer models are essential.

  • Combination studies: Investigating the potential synergistic or additive effects of combining this compound with standard chemotherapy could lead to more effective and less toxic treatment strategies.

  • Elucidation of resistance mechanisms: Understanding how colorectal cancer cells might develop resistance to this compound will be crucial for its long-term therapeutic development.

  • Pharmacokinetic and pharmacodynamic studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery and dosing.

References

Validating the Anti-Metastatic Potential of Pectolinarigenin: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metastasis remains a primary driver of cancer-related mortality, necessitating the exploration of novel therapeutic agents that can effectively inhibit this complex process. Pectolinarigenin, a natural flavonoid, has emerged as a promising candidate with demonstrated anti-metastatic properties in various preclinical cancer models. This guide provides a comprehensive in vivo comparison of this compound's anti-metastatic effects against other natural compounds and standard-of-care chemotherapeutic agents across non-small cell lung cancer, colorectal cancer, breast cancer, and osteosarcoma. The data presented herein is collated from multiple studies and is intended to provide a comparative overview to guide further research and drug development efforts.

Comparative Analysis of In Vivo Anti-Metastatic Effects

The following tables summarize the quantitative data from in vivo studies, offering a comparative perspective on the efficacy of this compound and alternative agents in inhibiting metastasis. It is important to note that the experimental conditions across these studies, such as cell lines, animal models, and dosing regimens, may vary.

Non-Small Cell Lung Cancer (NSCLC)
CompoundAnimal ModelCell LineDosageRouteKey Anti-Metastatic OutcomesSignaling Pathway
This compound Nude miceA549, Calu-3Not specified in vivoNot specified in vivoUpregulated E-cadherin, downregulated vimentin.[1]PTEN/PI3K/AKT[1]
Cisplatin Xenograft modelsH441, PC14Not specifiedNot specifiedSynergistic anticancer effects with SAHA.[2]PI3K/AKT[3][4]
Docetaxel Not specifiedNot specifiedNot specifiedNot specifiedInhibits microtubule depolymerization, leading to cell-cycle arrest.Microtubule Dynamics
Colorectal Carcinoma (CRC)
CompoundAnimal ModelCell LineDosageRouteKey Anti-Metastatic OutcomesSignaling Pathway
This compound Murine abdominal metastasis modelNot specifiedNot specifiedNot specifiedDecreased Ki67, MMP-9, and p-Stat3Tyr705 positive cells; reduced myeloid-derived suppressor cells (MDSCs).STAT3, MMPs
5-Fluorouracil (5-FU) Mouse xenograft modelNot specifiedNot specifiedNot specifiedIn combination with Rutaecarpine, significantly inhibited STAT3 phosphorylation.STAT3
Apigenin Not specifiedHCT-116, LOVONot specifiedNot specifiedReduction of EMT, migration, and invasion.NF-κB/Snail
Breast Cancer
CompoundAnimal ModelCell LineDosageRouteKey Anti-Metastatic OutcomesSignaling Pathway
This compound Not specifiedNot specifiedNot specifiedNot specifiedInhibited migration and invasion.STAT3
Paclitaxel Mouse modelsMMTV-PyMT, EMT6Not specifiedNot specifiedIncreased circulating tumor cells and metastatic foci. May promote metastasis in a TLR4-dependent manner.Tumor Microenvironment of Metastasis (TMEM), TLR4
Doxorubicin Not specifiedBT549, MDA-MB-231Not specifiedNot specifiedIncreased DCAF13 expression, leading to enhanced migration and invasion.DCAF13/EMT
Osteosarcoma
CompoundAnimal ModelCell LineDosageRouteKey Anti-Metastatic OutcomesSignaling Pathway
This compound Spontaneous and patient-derived xenograft models143B, MG63.220 mg/kg/2 days, 50 mg/kg/2 daysIntraperitonealBlocked STAT3 activation, impaired tumor growth and metastasis.SHP-1/STAT3
Methotrexate Not specifiedNot specifiedNot specifiedNot specifiedAffects activity of MMP-2, MMP-9, and MMP-11.MMPs
Luteolin Not specifiedNot specifiedNot specifiedNot specifiedInhibits MMP-2 and MMP-9 activities.MMPs

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vivo metastasis experiments.

Orthotopic Xenograft Models

Orthotopic implantation of tumor cells or patient-derived tissue into the corresponding organ in immunodeficient mice more accurately recapitulates the tumor microenvironment and metastatic cascade.

  • Non-Small Cell Lung Cancer:

    • Cell/Tissue Preparation: Human NSCLC cells (e.g., A549) are cultured and harvested, or patient-derived tumor tissue is minced into small fragments.

    • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed to expose the lung. A small volume of cell suspension (typically 1-5 x 10^5 cells in 20-50 µL of media/Matrigel) is injected into the lung parenchyma, or a tumor fragment is sutured onto the lung surface.

    • Monitoring: Tumor growth and metastasis are monitored over time using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or micro-CT.

    • Endpoint Analysis: At the study endpoint, mice are euthanized, and primary tumors and potential metastatic sites (e.g., contralateral lung, lymph nodes, liver) are collected for histological analysis and quantification of metastatic burden.

  • Colorectal Cancer (Liver Metastasis Model):

    • Cell Preparation: Human colorectal cancer cells (e.g., HCT116) are cultured and prepared as a single-cell suspension.

    • Animal Model: Immunodeficient mice.

    • Surgical Procedure (Splenic Injection): A small abdominal incision is made to expose the spleen. The cell suspension is injected into the spleen. The spleen is a common route for CRC cells to metastasize to the liver.

    • Monitoring and Endpoint Analysis: Similar to the NSCLC model, metastasis to the liver is monitored via imaging, and livers are harvested for histological examination to count and measure metastatic nodules.

  • Osteosarcoma (Intratibial/Intrafemoral Model):

    • Cell/Tissue Preparation: Human osteosarcoma cells (e.g., 143B) or patient-derived tumor fragments are prepared.

    • Animal Model: Immunodeficient mice.

    • Surgical Procedure: A small incision is made over the tibia or femur. A hole is drilled into the bone, and the cell suspension or tumor fragment is implanted into the bone marrow cavity.

    • Monitoring and Endpoint Analysis: Primary tumor growth in the bone and metastasis to the lungs (a common site for osteosarcoma metastasis) are monitored. Lungs are harvested for quantification of metastatic nodules.

Experimental Metastasis (Tail Vein Injection) Model

This model is used to study the later stages of metastasis, particularly extravasation and colonization of distant organs.

  • Cell Preparation: Cancer cells are cultured, harvested, and resuspended in a sterile saline solution at a specific concentration (e.g., 1 x 10^6 cells/100 µL).

  • Animal Model: Immunodeficient mice.

  • Injection Procedure: The cell suspension is injected into the lateral tail vein of the mouse.

  • Monitoring and Endpoint Analysis: The lungs are the most common site for metastatic colonization in this model. After a predetermined period, the mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted, or the lungs are sectioned for histological analysis to quantify the metastatic area.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and its alternatives, as well as a general experimental workflow for in vivo metastasis studies.

Pectolinarigenin_Anti_Metastatic_Signaling cluster_0 PTEN/PI3K/AKT Pathway cluster_1 STAT3 Pathway This compound This compound PTEN PTEN This compound->PTEN Activates STAT3 STAT3 This compound->STAT3 Inhibits PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates Metastasis_PTEN Metastasis (Proliferation, Invasion, EMT) AKT->Metastasis_PTEN Promotes MMPs MMPs STAT3->MMPs Activates EMT EMT Markers (E-cadherin ↑, Vimentin ↓) STAT3->EMT Regulates Metastasis_STAT3 Metastasis (Migration, Invasion) MMPs->Metastasis_STAT3 Promotes EMT->Metastasis_STAT3 Promotes

Caption: this compound's dual inhibitory action on metastasis.

Alternative_Agents_Signaling cluster_chemo Standard Chemotherapy cluster_flav Other Natural Flavonoids Chemotherapy Standard Chemotherapy (Cisplatin, 5-FU, etc.) PI3K_AKT PI3K/AKT Pathway Chemotherapy->PI3K_AKT Inhibits STAT3_path STAT3 Pathway Chemotherapy->STAT3_path Inhibits Metastasis_Chemo Metastasis PI3K_AKT->Metastasis_Chemo Promotes STAT3_path->Metastasis_Chemo Promotes Other_Flavonoids Other Flavonoids (Apigenin, Luteolin) MMPs_Flav MMPs Other_Flavonoids->MMPs_Flav Inhibits EMT_Flav EMT Other_Flavonoids->EMT_Flav Inhibits Metastasis_Flav Metastasis MMPs_Flav->Metastasis_Flav Promotes EMT_Flav->Metastasis_Flav Promotes

Caption: Anti-metastatic mechanisms of alternative agents.

InVivo_Metastasis_Workflow Start Start: Tumor Cell Culture/ Patient-Derived Tissue Implantation Orthotopic Implantation or Tail Vein Injection Start->Implantation Treatment Treatment Initiation: This compound or Alternative Agent Implantation->Treatment Monitoring Tumor Growth & Metastasis Monitoring (e.g., Bioluminescence, micro-CT) Treatment->Monitoring Endpoint Endpoint: Euthanasia & Tissue Harvest Monitoring->Endpoint Analysis Data Analysis: Quantification of Metastases, Histology, Biomarker Analysis Endpoint->Analysis Conclusion Conclusion: Comparative Efficacy Analysis->Conclusion

Caption: General workflow for in vivo metastasis studies.

Discussion and Future Directions

The compiled data suggests that this compound holds significant promise as an anti-metastatic agent, acting through the inhibition of key signaling pathways such as PTEN/PI3K/AKT and STAT3. Its efficacy appears comparable to or, in some contexts, potentially more targeted than standard chemotherapeutic agents, which can sometimes exhibit paradoxical pro-metastatic effects. For instance, while paclitaxel is a potent anti-mitotic agent, some studies suggest it may promote metastasis by altering the tumor microenvironment. Similarly, doxorubicin has been shown to potentially increase the expression of genes associated with migration and invasion.

Natural flavonoids like Apigenin and Luteolin share some mechanistic similarities with this compound, primarily through the inhibition of MMPs and EMT, key processes in the metastatic cascade. However, this compound's dual action on both the PTEN/PI3K/AKT and STAT3 pathways provides a multi-pronged attack on metastatic progression.

Future research should focus on direct, head-to-head in vivo comparisons of this compound with both standard-of-care drugs and other promising natural compounds within the same experimental models. Such studies will be crucial for establishing a clearer picture of its relative efficacy and therapeutic potential. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of this compound are warranted to optimize dosing and administration schedules for maximal anti-metastatic effect with minimal toxicity. The investigation of combination therapies, pairing this compound with conventional chemotherapies or other targeted agents, could also unlock synergistic effects and provide more durable anti-cancer responses.

References

Pectolinarigenin: A Comparative Analysis Against Other STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in numerous cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of Pectolinarigenin, a natural flavonoid, against other well-characterized small-molecule STAT3 inhibitors. The objective is to present the available experimental data to aid researchers in their evaluation of these compounds for further investigation.

Mechanism of Action: An Overview

STAT3 activation is a tightly regulated process. Upon stimulation by cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. Small-molecule inhibitors have been developed to target various stages of this pathway.

This compound has been identified as an inhibitor of STAT3 signaling.[1] Studies have shown that it can inhibit both constitutive and interleukin-6-induced STAT3 activity.[2] Its mechanism is believed to involve the upregulation of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3 signaling, thereby leading to decreased STAT3 phosphorylation and nuclear accumulation.[2]

Other notable STAT3 inhibitors employ different strategies. Stattic and S3I-201 are known to target the SH2 domain of STAT3, which is crucial for its dimerization.[3][4] Napabucasin's inhibitory effect on STAT3 is thought to be a secondary consequence of reactive oxygen species (ROS) production. Cryptotanshinone also inhibits STAT3 phosphorylation and is suggested to bind to the SH2 domain. SH-4-54 is a potent inhibitor that directly binds to the SH2 domains of both STAT3 and STAT5.

Quantitative Comparison of STAT3 Inhibitors

The following table summarizes the available quantitative data for this compound and other selected STAT3 inhibitors. It is important to note that a direct comparison of IC50 values can be challenging due to variations in experimental assays, cell lines, and conditions.

InhibitorTarget/AssayIC50/KdCell Line/SystemReference(s)
This compound Cell Viability (48h)23 - 40 µM4T1, MDA-MB-231, MCF-7 (Breast Cancer)
STAT3 Reporter AssayDose-dependent inhibition (IC50 not specified)Osteosarcoma cells
Stattic STAT3 SH2 Domain Binding5.1 µMCell-free assay
STAT3-dependent Reporter~5 µM-
S3I-201 STAT3 DNA Binding86 µMCell-free assay
Napabucasin Cancer Stem Cell Self-renewal0.291 - 1.19 µMVarious cancer stem cells
Cryptotanshinone STAT3-dependent Luciferase4.6 µMHCT-116 (Colon Cancer)
JAK2 Phosphorylation~5 µMDU145 (Prostate Cancer)
SH-4-54 STAT3 Binding (Kd)300 nMCell-free assay
STAT5 Binding (Kd)464 nMCell-free assay

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation SHP1 SHP-1 SHP1->STAT3_P Dephosphorylates This compound This compound This compound->SHP1 Upregulates Other_Inhibitors Stattic, S3I-201, SH-4-54 Other_Inhibitors->STAT3_dimer Inhibits Dimerization DNA DNA STAT3_dimer_nuc->DNA Binding Gene Target Gene Transcription DNA->Gene

Caption: The STAT3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with STAT3 Inhibitor start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis luciferase Luciferase Reporter Assay (STAT3 Transcriptional Activity) treatment->luciferase viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-STAT3/Total STAT3) lysis->western emsa EMSA (STAT3 DNA Binding) lysis->emsa end Data Analysis & Comparison western->end emsa->end luciferase->end viability->end

Caption: A general experimental workflow for evaluating STAT3 inhibitors.

Inhibitor_Comparison This compound This compound Mechanism: Indirect (via SHP-1) Target: STAT3 Signaling Potency: Dose-dependent inhibition Stattic Stattic Mechanism: Direct Target: SH2 Domain Potency: Low micromolar S3I201 S3I-201 Mechanism: Direct Target: SH2 Domain Potency: High micromolar Napabucasin Napabucasin Mechanism: Indirect (via ROS) Target: STAT3 Signaling Potency: Sub-micromolar Cryptotanshinone Cryptotanshinone Mechanism: Direct Target: SH2 Domain (putative) Potency: Low micromolar SH454 SH-4-54 Mechanism: Direct Target: SH2 Domain (STAT3/5) Potency: Nanomolar

Caption: A logical comparison of key features of STAT3 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess STAT3 inhibition.

STAT3 Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 or cells that can be stimulated (e.g., with IL-6). Treat cells with various concentrations of the STAT3 inhibitor for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated STAT3 (Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated STAT3 signal to the total STAT3 signal.

STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
  • Nuclear Extract Preparation: Treat cells with the STAT3 inhibitor and prepare nuclear extracts.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE) with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction: Incubate the labeled probe with nuclear extracts in the presence or absence of the inhibitor. Include controls such as a non-labeled "cold" probe for competition.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Detect the probe by autoradiography (for radioactive labels) or chemiluminescence/colorimetric methods (for non-radioactive labels). A decrease in the shifted band in the presence of the inhibitor indicates reduced STAT3 DNA binding.

STAT3-Dependent Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).

  • Cell Treatment: After transfection, treat the cells with the STAT3 inhibitor and a STAT3 activator (e.g., IL-6) if necessary.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in inhibitor-treated cells indicates reduced STAT3 transcriptional activity.

Conclusion

The choice of a STAT3 inhibitor for research or therapeutic development will depend on the specific context, including the desired mechanism of action, potency, and selectivity. The data and protocols presented in this guide are intended to provide a foundation for such evaluations. Further head-to-head studies under standardized assay conditions would be beneficial for a more direct and definitive comparison of these compounds.

References

Comparative Guide to the Antioxidant Effects of Pectolinarigenin via the Nrf2/ARE Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pectolinarigenin's antioxidant properties, specifically focusing on its mechanism of action through the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. The performance of this compound is compared with its glycoside precursor, Pectolinarin, and other well-established Nrf2 activators, Luteolin and Sulforaphane, as well as the model inducer, tert-Butylhydroquinone (t-BHQ). The information herein is supported by experimental data to validate the role of the Nrf2/ARE pathway in this compound's antioxidant effects.

Data Presentation: Comparative Analysis of Nrf2/ARE Pathway Activation

The following tables summarize the quantitative data from various studies to facilitate a clear comparison of this compound with other compounds in activating the Nrf2/ARE antioxidant pathway.

Table 1: Effect of this compound and Comparators on Nrf2 Translocation and ARE Transcriptional Activity

CompoundConcentrationCell LineFold Increase in Nuclear Nrf2 (vs. Control)Fold Increase in ARE Luciferase Activity (vs. Control)Citation(s)
This compound 10 µMHepG2~2.5~2.0[1]
Pectolinarin 10 µMHepG2No significant increaseNo significant increase[1]
t-BHQ 30 µMHepG2~3.0~2.5[1]
Luteolin Not specifiedHepG2Significant increase reportedData not available[1]
Sulforaphane 5 µMBV2Significant increase reportedData not available[2]

Table 2: Induction of Nrf2-Targeted Antioxidant Enzymes by this compound and Comparators

CompoundConcentrationCell LineFold Increase in HO-1 Protein (vs. Control)Fold Increase in NQO1 Protein (vs. Control)Citation(s)
This compound 10 µMHepG2~3.5~2.0
Pectolinarin 10 µMHepG2No significant increaseNo significant increase
Luteolin Not specifiedH9c2Significant increase reportedData not available
Sulforaphane Not specifiedRat HepatocytesNo significant changeNo significant change
t-BHQ Not specifiedJurkat T CellsSignificant increase in mRNASignificant increase in mRNA

Table 3: Comparative Antioxidant Capacity

CompoundAssayResultCitation(s)
This compound ORAC5.3 x 10³ µmol TE/g
Pectolinarin ORAC3.9 x 10³ µmol TE/g
Luteolin ORACCompetitive values to Quercetin reported
Quercetin ORAC2.70 ± 0.12 ORAC Units
Sulforaphane ORACData not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Nrf2 Nuclear Translocation and Antioxidant Enzyme Expression
  • Cell Lysis and Fractionation (for Nrf2 Translocation):

    • Treat HepG2 cells with the test compounds (e.g., 10 µM this compound) for a specified duration (e.g., 3 hours).

    • Wash cells with ice-cold PBS and harvest.

    • Lyse cells using a hypotonic buffer and incubate on ice.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and lyse with a nuclear extraction buffer.

    • Centrifuge to collect the nuclear protein extract.

  • Whole-Cell Lysate Preparation (for Antioxidant Enzymes):

    • Treat HepG2 cells with test compounds for a longer duration (e.g., 24 hours).

    • Wash cells with PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge to remove cell debris and collect the supernatant containing total protein.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA protein assay kit.

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins (e.g., 30 µg per lane) on an SDS-polyacrylamide gel.

  • Immunoblotting:

    • Transfer separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, Lamin B (nuclear marker), HO-1, NQO1, or β-actin (loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the respective loading controls.

ARE-Luciferase Reporter Gene Assay
  • Seed HepG2 cells in a multi-well plate.

  • Co-transfect the cells with an ARE-luciferase reporter plasmid (containing multiple copies of the ARE sequence upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • After transfection, treat the cells with the test compounds (e.g., this compound) for 24 hours.

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Calculate the relative ARE activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Intracellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA Assay
  • Seed HepG2 cells in a 96-well black plate.

  • Pre-treat the cells with test compounds (e.g., this compound) for a specified time (e.g., 24 hours).

  • Wash the cells with PBS.

  • Load the cells with 100 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measure the fluorescence intensity of dichlorofluorescein (DCF) at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

  • The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Nrf2/ARE Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_validation Validation of this compound's Role in Nrf2/ARE Pathway cluster_assays In Vitro Assays start Start: Treat HepG2 cells with This compound Western_Blot Western Blot: - Nrf2 Nuclear Translocation - HO-1/NQO1 Expression start->Western_Blot Luciferase_Assay ARE-Luciferase Assay: - ARE Transcriptional Activity start->Luciferase_Assay ROS_Assay DCFH-DA Assay: - Intracellular ROS Levels start->ROS_Assay end Conclusion: This compound activates Nrf2/ARE pathway Western_Blot->end Luciferase_Assay->end siRNA_knockdown Nrf2 siRNA Knockdown ROS_Assay->siRNA_knockdown ros_knockdown Re-evaluate ROS levels after knockdown siRNA_knockdown->ros_knockdown ros_knockdown->end Logical_Relationship This compound This compound Keap1_Mod Keap1 Modification This compound->Keap1_Mod Nrf2_Stab Nrf2 Stabilization & Nuclear Translocation Keap1_Mod->Nrf2_Stab ARE_Binding Nrf2/ARE Binding Nrf2_Stab->ARE_Binding Gene_Exp Increased Expression of Antioxidant Enzymes (HO-1, NQO1) ARE_Binding->Gene_Exp Antioxidant_Effect Cellular Antioxidant Effect (Reduced ROS) Gene_Exp->Antioxidant_Effect

References

Pectolinarigenin and Silymarin: A Comparative Analysis of Hepatoprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatoprotective effects of pectolinarigenin and the well-established therapeutic agent, silymarin. The following sections detail their mechanisms of action, present quantitative data from preclinical studies, and outline the experimental protocols employed. This information is intended to support further research and drug development in the field of liver therapeutics.

Overview of Hepatoprotective Mechanisms

This compound, a flavonoid found in various medicinal plants, has demonstrated significant hepatoprotective properties primarily attributed to its potent antioxidant and anti-inflammatory activities. Its mechanism of action is closely linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxification enzymes, thereby protecting hepatocytes from oxidative stress-induced damage.

Silymarin, a standardized extract from the seeds of the milk thistle plant (Silybum marianum), is a complex of flavonolignans with silybin being its major active component. It is a widely used and clinically recognized hepatoprotective agent. Silymarin exerts its therapeutic effects through a multi-pronged approach that includes antioxidant, anti-inflammatory, and anti-fibrotic actions.[1][2] It functions as a free radical scavenger, inhibits lipid peroxidation, and enhances the intracellular antioxidant defense system by increasing glutathione (GSH) levels.[1][3] Furthermore, silymarin modulates inflammatory pathways, notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines.[2]

Quantitative Comparison of Hepatoprotective Effects

The following tables summarize the quantitative data from preclinical studies investigating the hepatoprotective effects of this compound and silymarin in established models of liver injury.

Disclaimer: The data presented below are compiled from different studies and are not from a head-to-head comparative experiment. Therefore, direct comparison of the absolute values should be approached with caution, as experimental conditions such as animal models, dosage, and duration of treatment may vary.

Table 1: Effects of this compound on Key Hepatoprotective Markers in Acetaminophen-Induced Liver Injury in Mice
BiomarkerControl (Acetaminophen)This compound TreatmentPercentage Improvement
Liver Enzymes
Alanine Aminotransferase (ALT) (U/L)HighSignificantly DecreasedNot specified
Aspartate Aminotransferase (AST) (U/L)HighSignificantly DecreasedNot specified
Antioxidant Status
Superoxide Dismutase (SOD) (U/mg protein)LowIncreasedNot specified
Glutathione (GSH) (nmol/mg protein)LowIncreasedNot specified
Malondialdehyde (MDA) (nmol/mg protein)HighDecreasedNot specified
Inflammatory Cytokines
Tumor Necrosis Factor-α (TNF-α) (pg/mg protein)HighDecreasedNot specified
Interleukin-6 (IL-6) (pg/mg protein)HighDecreasedNot specified
Interleukin-1β (IL-1β) (pg/mg protein)HighDecreasedNot specified

Data synthesized from a study on acetaminophen-induced acute liver injury in mice.

Table 2: Effects of Silymarin on Key Hepatoprotective Markers in Various Liver Injury Models
BiomarkerLiver Injury ModelControl (Toxin)Silymarin TreatmentPercentage Improvement
Liver Enzymes
Alanine Aminotransferase (ALT) (U/L)Acetaminophen-induced (mice)HighSignificantly DecreasedNot specified
Aspartate Aminotransferase (AST) (U/L)Acetaminophen-induced (mice)HighSignificantly DecreasedNot specified
Alanine Aminotransferase (ALT) (U/L)CCl4-induced (rats)HighSignificantly DecreasedNot specified
Aspartate Aminotransferase (AST) (U/L)CCl4-induced (rats)HighSignificantly DecreasedNot specified
Antioxidant Status
Glutathione (GSH)Acetaminophen-induced (mice)DepletedRestoredNot specified
Superoxide Dismutase (SOD)CCl4-induced (broiler chickens)Down-regulatedUp-regulatedNot specified
Catalase (CAT)CCl4-induced (broiler chickens)Down-regulatedUp-regulatedNot specified
Glutathione Peroxidase (GPx)CCl4-induced (broiler chickens)Down-regulatedUp-regulatedNot specified
Inflammatory Markers
NF-κB activationVarious modelsActivatedInhibitedNot specified
TNF-αVarious modelsIncreasedDecreasedNot specified

Data compiled from multiple studies on acetaminophen and CCl4-induced liver injury.

Experimental Protocols

Acetaminophen-Induced Acute Liver Injury Model (for this compound Study)
  • Animal Model: Male C57BL/6J mice.

  • Induction of Injury: A single intraperitoneal injection of acetaminophen (APAP) at a dose of 300 mg/kg.

  • Treatment: this compound (PEC) was administered intraperitoneally at specified doses prior to APAP administration.

  • Biochemical Analysis: Serum levels of ALT and AST were measured using commercial assay kits.

  • Antioxidant Status Assessment: Liver tissues were homogenized, and the levels of SOD, GSH, and MDA were determined using specific assay kits.

  • Inflammatory Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in liver tissue were quantified using ELISA kits.

  • Western Blot Analysis: Expression levels of proteins involved in the Nrf2 and PPARα signaling pathways were determined by Western blotting to elucidate the mechanism of action.

Carbon Tetrachloride (CCl4)-Induced Liver Injury Model (for Silymarin Studies)
  • Animal Model: Wistar rats or broiler chickens.

  • Induction of Injury: Intraperitoneal or gavage administration of CCl4, typically mixed with olive oil, at specified doses and frequencies to induce acute or chronic liver injury.

  • Treatment: Silymarin was administered orally at various doses before or after CCl4 administration.

  • Biochemical Analysis: Serum levels of ALT, AST, and other liver function markers were determined.

  • Oxidative Stress Assessment: Liver homogenates were analyzed for markers of oxidative stress, including MDA, and the activities of antioxidant enzymes such as SOD, CAT, and GPx.

  • Histopathological Examination: Liver tissue sections were stained with hematoxylin and eosin (H&E) to assess the extent of necrosis, inflammation, and fibrosis.

Signaling Pathways and Mechanisms of Action

This compound's Hepatoprotective Signaling Pathway

This compound's primary mechanism involves the activation of the Nrf2/ARE pathway. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a suite of antioxidant and cytoprotective enzymes.

Pectolinarigenin_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PEC This compound PEC->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., SOD, GSH) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

Caption: this compound activates the Nrf2/ARE pathway.

Silymarin's Multi-Targeted Hepatoprotective Mechanisms

Silymarin's hepatoprotective effects are multifaceted. It directly scavenges free radicals and inhibits lipid peroxidation, thus preserving the integrity of hepatocyte membranes. A key anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, IκB is typically degraded, allowing NF-κB to enter the nucleus and promote the transcription of pro-inflammatory genes. Silymarin prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.

Silymarin_Pathway cluster_stimuli Hepatotoxic Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Toxins Toxins / ROS NFkB_IkB NF-κB-IκB Complex Toxins->NFkB_IkB induces IκB degradation Silymarin Silymarin Silymarin->NFkB_IkB inhibits IκB degradation NFkB_free NF-κB NFkB_IkB->NFkB_free IkB IκB NFkB_IkB->IkB NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Silymarin inhibits the NF-κB inflammatory pathway.

Conclusion

Both this compound and silymarin demonstrate significant hepatoprotective effects through distinct yet overlapping mechanisms. This compound appears to be a potent activator of the Nrf2 antioxidant pathway, offering a targeted approach to mitigating oxidative stress. Silymarin, on the other hand, provides broader protection through its combined antioxidant, anti-inflammatory, and anti-fibrotic activities. The data presented in this guide underscore the therapeutic potential of both compounds and highlight the need for direct comparative studies to delineate their relative efficacy and potential for synergistic application in the treatment of liver diseases.

References

Independent Validation of Pectolinarigenin's Anti-Cancer Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of Pectolinarigenin against other flavonoids and standard chemotherapeutic agents. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate independent validation.

I. Comparative Analysis of Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines. The following tables summarize its half-maximal inhibitory concentration (IC50) values in comparison to other flavonoids and standard-of-care chemotherapy drugs.

Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell line passage number, assay duration, and reagent concentrations can vary between studies. The most reliable comparisons are those performed head-to-head within the same study.

Table 1: Comparative IC50 Values of this compound and Other Flavonoids in Various Cancer Cell Lines
FlavonoidCancer TypeCell LineIC50 (µM)Citation
This compound Hepatocellular CarcinomaSMMC772119.23 (48h)[1]
Hepatocellular CarcinomaPLC520.9 (48h)[1]
Hepatocellular Carcinoma (Cisplatin-resistant)SK-HEP-110[2][3]
Gastric CancerAGS124.79 (24h)
Gastric CancerMKN2896.88 (24h)
Large Cell Lung CarcinomaN/A4.07[4]
Quercetin Colon CancerN/A23.1 - 160
Apigenin Breast CancerBT47410
Breast CancerMDA-MB-23116
Pancreatic CancerPANC-126.5
Luteolin Breast CancerMCF-720
Ovarian CancerOVAC-334.5
Table 2: Comparative IC50 Values of this compound and Standard Chemotherapeutic Drugs
CompoundCancer TypeCell LineIC50 (µM)Citation
This compound Hepatocellular Carcinoma (Cisplatin-resistant)SK-HEP-110
Cisplatin Nasopharyngeal CarcinomaNPC/HK112.8
Doxorubicin Breast CancerMCF-72.3
Breast CancerMDA-MB-2314.1
Hepatocellular CarcinomaHepG212.2
5-Fluorouracil Colon CancerCOLO-2053.2
Colon CancerHT-2913

II. Mechanisms of Action: Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathway identified is the PI3K/AKT/mTOR pathway.

This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit this pathway at multiple points.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits mTOR mTOR This compound->mTOR Inhibits ERK ERK This compound->ERK Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis Induces

Caption: this compound inhibits PI3K/AKT/mTOR and induces apoptosis.

III. Detailed Experimental Protocols

To facilitate the independent validation of the anti-cancer claims of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Analysis of Protein Expression (Western Blot)

This protocol is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for investigating the anti-cancer effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation CellCulture Cancer Cell Culture Treatment Treatment with This compound CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FlowCytometry Flow Cytometry (Apoptosis & Cell Cycle) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis FlowCytometry->ApoptosisQuant PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis Conclusion Conclusion on Anti-Cancer Efficacy IC50->Conclusion ApoptosisQuant->Conclusion PathwayAnalysis->Conclusion

Caption: A typical experimental workflow for in vitro validation.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Pectolinarigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Pectolinarigenin, a flavonoid compound recognized for its potential therapeutic properties and associated handling hazards. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.

This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant[1]. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory to mitigate risks of exposure and ensure regulatory compliance.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent accidental exposure to this compound. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Dry Powder) - Two pairs of nitrile gloves (double-gloving)[2]- Disposable gown with tight-fitting cuffs[3]- Safety goggles- N95 or higher rated respirator[2]
Solution Preparation - Nitrile gloves- Lab coat or disposable gown- Safety goggles or a face shield[4]
In-vitro/In-vivo Administration - Nitrile gloves- Lab coat- Safety glasses with side shields
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses with side shields
Spill Cleanup - Two pairs of nitrile gloves (double-gloving)- Disposable gown- Safety goggles- N95 or higher rated respirator

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Weighing and Solution Preparation
  • All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • To avoid generating dust when weighing, carefully transfer the powder to a tared, sealed container within the fume hood before moving it to the balance.

  • When preparing solutions, add the solvent to the pre-weighed this compound slowly to prevent splashing. This compound is soluble in DMSO and hot methanol.

Spill Management
  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small powder spills, carefully cover with moist absorbent pads to avoid creating dust.

  • For liquid spills, use an appropriate chemical spill kit to absorb the material.

  • Collect all contaminated materials into a sealed, labeled hazardous waste container.

  • Thoroughly decontaminate the spill area with a suitable cleaning agent and water.

First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • All waste contaminated with this compound, including unused compound, contaminated PPE, and labware, must be collected in designated, clearly labeled hazardous waste containers.

  • Solid waste (e.g., gloves, wipes, contaminated plasticware) should be placed in a sealed, puncture-resistant container.

  • Liquid waste containing this compound should be collected in a compatible, sealed container. Do not mix with other solvent waste streams unless compatible.

Disposal Procedure
  • All this compound waste is considered hazardous chemical waste.

  • Disposal must be handled by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound or its solutions down the drain.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the key stages and safety considerations in the experimental workflow for handling this compound.

Pectolinarigenin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal receiving Receiving & Inspection storage Secure Storage receiving->storage weighing Weighing in Fume Hood storage->weighing solution Solution Preparation weighing->solution spill Spill? weighing->spill invitro In-vitro Studies solution->invitro Experimental Use invivo In-vivo Administration solution->invivo Experimental Use solution->spill decontamination Decontaminate Workspace invitro->decontamination invivo->decontamination waste_collection Collect Contaminated Waste decontamination->waste_collection waste_segregation Segregate Waste Streams waste_collection->waste_segregation ehs_disposal EHS Hazardous Waste Disposal waste_segregation->ehs_disposal spill->decontamination No spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->waste_collection

Caption: Workflow for Safely Handling this compound.

References

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